Ro 46-8443
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C31H35N3O8S |
|---|---|
Poids moléculaire |
609.7 g/mol |
Nom IUPAC |
4-tert-butyl-N-[6-[(2R)-2,3-dihydroxypropoxy]-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C31H35N3O8S/c1-31(2,3)21-12-16-24(17-13-21)43(37,38)34-29-27(42-26-9-7-6-8-25(26)40-5)30(41-19-22(36)18-35)33-28(32-29)20-10-14-23(39-4)15-11-20/h6-17,22,35-36H,18-19H2,1-5H3,(H,32,33,34)/t22-/m1/s1 |
Clé InChI |
DRIHNVYRUGBDHI-JOCHJYFZSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OC[C@@H](CO)O)OC4=CC=CC=C4OC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)OCC(CO)O)OC4=CC=CC=C4OC |
Synonymes |
4-tert-butyl-N-(6-(2,3-dihydroxypropoxy)-5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)pyrimidin-4-yl)benzenesulfonamide Ro 46-8443 Ro-46-8443 |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of Ro 46-8443: A Selective Endothelin B Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 46-8443 is a potent and highly selective, non-peptide antagonist of the endothelin B (ETB) receptor. Its mechanism of action is centered on the competitive inhibition of endothelin binding to the ETB receptor, thereby modulating a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding and functional characteristics, the signaling pathways it influences, and detailed experimental protocols for its characterization.
Introduction to the Endothelin System and this compound
The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in a range of cardiovascular diseases. It comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. While ETA receptor activation on vascular smooth muscle cells primarily mediates vasoconstriction, the ETB receptor has more diverse functions. ETB receptors on vascular smooth muscle cells can also mediate vasoconstriction; however, their activation on endothelial cells leads to the release of vasodilators, such as nitric oxide (NO) and prostacyclin, and they are also involved in the clearance of circulating endothelin.
This compound is a synthetic, non-peptide molecule that has been instrumental in elucidating the specific roles of the ETB receptor due to its high selectivity.[1] This selectivity allows for the targeted investigation of ETB receptor function in various physiological and disease models.
Mechanism of Action: Competitive Antagonism
The primary mechanism of action of this compound is competitive antagonism at the ETB receptor.[1] This means that this compound binds to the same site on the ETB receptor as the endogenous endothelin peptides but does not activate the receptor. By occupying the binding site, it prevents endothelins from binding and initiating downstream signaling cascades. The competitive nature of this interaction is evidenced by the parallel rightward shift of agonist concentration-response curves in the presence of increasing concentrations of this compound, without a reduction in the maximum response.[1]
Quantitative Data: Binding Affinity and Selectivity
The defining characteristic of this compound is its remarkable selectivity for the ETB receptor over the ETA receptor. This selectivity has been quantified through radioligand binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50).
| Parameter | ETB Receptor | ETA Receptor | Selectivity (ETA IC50 / ETB IC50) | Reference |
| IC50 | 34 - 69 nM | 6800 nM | ~100 - 200 fold | [2] |
Table 1: Binding Affinity (IC50) of this compound for Endothelin Receptors.
Signaling Pathways Modulated by this compound
By blocking the ETB receptor, this compound inhibits the signaling pathways normally activated by endothelin binding. The specific downstream effects depend on the cell type expressing the ETB receptor.
Endothelial ETB Receptor Signaling
On endothelial cells, ETB receptor activation by endothelin-1 (B181129) (ET-1) leads to vasodilation. This compound blocks this pathway.
Caption: Endothelial ETB Receptor Signaling Pathway and its Inhibition by this compound.
Vascular Smooth Muscle Cell ETB Receptor Signaling
On vascular smooth muscle cells (VSMCs), ETB receptor activation can contribute to vasoconstriction. This compound would also block this effect.
References
Ro 46-8443: A Technical Guide to the First Non-Peptide Selective Endothelin ETB Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 46-8443, developed by F. Hoffmann-La Roche, holds a significant place in pharmacological history as the first non-peptide, selective antagonist for the endothelin B (ETB) receptor.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into its mechanism of action, key experimental data, and the scientific context of its development. While the clinical development of this compound was discontinued, it remains a valuable tool for investigating the physiological and pathophysiological roles of the ETB receptor.[1]
Discovery and Development History
This compound emerged from research efforts at F. Hoffmann-La Roche in the mid-1990s, a period of intense investigation into the endothelin system and its role in cardiovascular diseases.[1][2] The discovery of endothelins, a family of potent vasoconstrictor peptides, spurred the development of receptor antagonists to probe their function and as potential therapeutics. This compound was a landmark achievement as it offered high selectivity for the ETB receptor over the ETA receptor without the limitations of peptide-based antagonists. Its development provided the scientific community with a crucial chemical probe to dissect the distinct roles of the ETB receptor in various physiological processes, including vasodilation, vasoconstriction, and clearance of circulating endothelin-1 (B181129). Despite its promise as a research tool and potential therapeutic agent, the global development of this compound was ultimately discontinued. The precise reasons for the discontinuation are not extensively detailed in publicly available literature, a common occurrence for many drug candidates that do not reach the market.
Mechanism of Action
This compound functions as a competitive antagonist of the endothelin B (ETB) receptor. The endothelin system comprises two main receptor subtypes, ETA and ETB, which are G protein-coupled receptors (GPCRs). While both receptors are activated by endothelin-1 (ET-1), they often mediate opposing physiological effects.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent and sustained vasoconstriction.
-
ETB Receptors: Exhibit a more complex distribution and function. On endothelial cells, ETB receptor activation stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasorelaxation. Conversely, ETB receptors on smooth muscle cells can mediate vasoconstriction. ETB receptors also play a crucial role in the clearance of circulating ET-1.
This compound selectively blocks the binding of endothelins to the ETB receptor, thereby inhibiting its downstream signaling pathways. This selective antagonism allows for the specific investigation of ETB receptor-mediated effects in isolation from those mediated by the ETA receptor.
Quantitative Pharmacological Data
The selectivity of this compound for the ETB receptor over the ETA receptor has been quantified in various in vitro studies. The following tables summarize the available data on its binding affinity and functional potency.
Table 1: In Vitro Receptor Binding Affinity and Potency of this compound
| Parameter | Receptor | Cell Line/Tissue | Value | Reference |
| IC50 | ETB | - | 34-69 nM | |
| IC50 | ETA | - | 6800 nM | |
| Selectivity | ETB vs. ETA | - | ~100-fold | |
| pKB | ETB | Pulmonary Artery | 7.1 | |
| pKB | ETA | Pulmonary Artery | 5.7 |
Table 2: Schild Analysis of this compound
| Agonist | Tissue | Antagonist | pA2 | Schild Slope | Reference |
| Sarafotoxin S6c | - | This compound | - | Not different from one | |
| ET-1 | - | This compound | - | Not different from one |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. While specific, proprietary protocols for this compound from F. Hoffmann-La Roche are not publicly available, this section provides generalized methodologies for key experiments based on published literature utilizing similar compounds and techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the ETB receptor.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human ETB receptor.
-
Radioligand: [¹²⁵I]-ET-1 or a selective ETB radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled ETB ligand (e.g., unlabeled ET-1 or BQ788).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.2% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
Objective: To determine the functional potency of this compound in blocking ETB receptor-mediated calcium signaling.
Materials:
-
CHO cells stably expressing the human ETB receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ETB receptor agonist (e.g., sarafotoxin S6c or ET-1).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed the CHO-ETB cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Wash the cells with assay buffer to remove extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the ETB agonist to stimulate the cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of the agonist-induced calcium response.
Isolated Rat Aortic Ring Functional Assay
This ex vivo assay assesses the effect of a compound on the contractility of vascular tissue.
Objective: To evaluate the ability of this compound to antagonize ETB receptor-mediated vasoconstriction.
Materials:
-
Thoracic aorta from a male Wistar or Sprague-Dawley rat.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
ETB receptor agonist (e.g., sarafotoxin S6c).
-
Organ bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width. The endothelium may be left intact or denuded by gently rubbing the intimal surface.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with buffer changes every 15-20 minutes.
-
Viability Check: Contract the rings with a standard agent (e.g., KCl or phenylephrine) to ensure tissue viability.
-
Antagonist Incubation: After washing and returning to baseline, incubate the rings with varying concentrations of this compound for a set period (e.g., 30-60 minutes).
-
Agonist-Induced Contraction: Generate a cumulative concentration-response curve to the ETB agonist.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The potency of the antagonist can be quantified using Schild analysis to determine the pA2 value.
Visualizations
Signaling Pathway
Caption: ETB Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Workflow
Caption: Generalized Experimental Workflow for Characterizing this compound Activity.
Conclusion
This compound was a pioneering molecule in the study of the endothelin system. As the first non-peptide, selective ETB receptor antagonist, it provided an invaluable tool for elucidating the distinct and often complex roles of the ETB receptor in health and disease. While its journey to the clinic was halted, the knowledge gained from its use in preclinical research has significantly contributed to our understanding of cardiovascular physiology and the therapeutic potential of targeting the endothelin pathway. This technical guide consolidates the key information on this compound, aiming to support ongoing and future research in the field of endothelin pharmacology and drug discovery.
References
Ro 46-8443: A Technical Guide to the First Non-Peptide Selective ETB Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-8443 is a pioneering non-peptide, selective antagonist of the endothelin B (ETB) receptor. Its development marked a significant milestone in the study of the endothelin system, providing a valuable pharmacological tool to investigate the distinct physiological and pathophysiological roles of the ETB receptor subtype. This technical guide provides an in-depth overview of this compound, encompassing its receptor binding profile, in vitro and in vivo pharmacology, and detailed experimental protocols relevant to its characterization. The information presented is intended to support researchers and drug development professionals in utilizing this compound for their scientific investigations.
Core Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Preparation | IC50 (nM) | Selectivity (fold) | Reference |
| Human ETB | [125I]-ET-1 | Membranes from CHO cells expressing recombinant human ETB receptor | 34 - 69 | >100 | [1] |
| Human ETA | [125I]-ET-1 | Membranes from CHO cells expressing recombinant human ETA receptor | 6800 | - | [1] |
Note: Some studies have reported a selectivity of up to 2000-fold for the ETB receptor.[2][3]
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Treatment | Route of Administration | Key Findings | Reference |
| Normotensive Rats | This compound | - | Decreased blood pressure | [4] |
| Spontaneously Hypertensive Rats (SHR) | This compound | - | Induced a pressor effect | |
| DOCA-salt Hypertensive Rats | This compound | Intravenous | Induced a pressor effect | |
| Conscious Dogs | This compound | Intracoronary | Increased Left Ventricular Pressure (LVP), decreased Heart Rate (HR) and Coronary Blood Flow (CBF) |
Experimental Protocols
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for ETA and ETB receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors.
-
[125I]-Endothelin-1 ([125I]-ET-1) as the radioligand.
-
This compound or other competing ligands.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MnCl2, 1 mM EDTA, and 0.5% (w/v) bovine serum albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the receptor of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
Increasing concentrations of this compound or unlabeled ET-1 for competition.
-
A fixed concentration of [125I]-ET-1 (e.g., 25 pM).
-
Cell membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 2 hours) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1) by non-linear regression analysis of the competition binding data.
In Vitro Vasoconstriction Assay in Isolated Rat Aortic Rings
This protocol outlines the procedure to assess the functional antagonist activity of this compound on endothelin-induced vasoconstriction.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.
-
Endothelin-1 (ET-1) or a selective ETB agonist (e.g., Sarafotoxin S6c).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Equilibration: Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
Antagonist Incubation: After washing out the KCl and allowing the rings to return to baseline, incubate a set of rings with this compound at various concentrations for a specific period (e.g., 30 minutes). A control set of rings should be incubated with vehicle.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve to ET-1 or an ETB agonist by adding the agonist in a stepwise manner.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of this compound to determine the antagonist's potency (e.g., by calculating the pA2 value). A rightward shift in the concentration-response curve indicates competitive antagonism.
In Vivo Blood Pressure Measurement in DOCA-Salt Hypertensive Rats
This protocol describes the induction of hypertension and subsequent evaluation of the effect of this compound on blood pressure.
Materials:
-
Male Sprague-Dawley rats.
-
Deoxycorticosterone acetate (B1210297) (DOCA).
-
Saline solution (1% NaCl).
-
This compound.
-
Vehicle for this compound.
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry).
Procedure:
-
Induction of Hypertension:
-
Perform a unilateral nephrectomy on the rats under anesthesia.
-
Implant a DOCA pellet (e.g., 25 mg) subcutaneously or administer DOCA injections.
-
Replace drinking water with 1% NaCl solution.
-
Monitor the development of hypertension over several weeks.
-
-
Drug Administration:
-
Once hypertension is established, divide the rats into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle to the respective groups via the desired route (e.g., oral gavage, intravenous injection).
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration.
-
-
Data Analysis:
-
Compare the changes in blood pressure and heart rate between the this compound treated group and the control group to assess the in vivo efficacy of the antagonist.
-
Mandatory Visualizations
Caption: ETB Receptor Signaling Pathways in Vasculature.
Caption: Receptor Binding Assay Experimental Workflow.
Caption: In Vivo Hypertension Model Experimental Workflow.
Conclusion
This compound remains a cornerstone tool for dissecting the multifaceted roles of the ETB receptor. Its high selectivity allows for the precise investigation of ETB-mediated signaling and its contribution to various physiological and pathological processes. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of the endothelin system and in the development of novel therapeutics. While a detailed chemical synthesis protocol for this compound is not publicly available in the reviewed literature, the pharmacological and methodological information presented here offers a comprehensive resource for researchers in the field.
References
In Vitro Characterization of Ro 46-8443: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 46-8443 is a pioneering non-peptide, selective antagonist for the endothelin B (ETB) receptor.[1][2] Extensive in vitro studies have demonstrated its high affinity and remarkable selectivity for the ETB receptor over the ETA receptor, with a selectivity ratio of up to 2000-fold.[1][3] Functionally, this compound acts as a competitive antagonist, effectively inhibiting ETB receptor-mediated physiological responses. Its high selectivity and potent antagonist activity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the ETB receptor.
Introduction
The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis and is implicated in a range of cardiovascular diseases. The ETB receptor, in particular, mediates a diverse array of cellular responses, including both vasoconstriction and vasodilation, making it a complex and intriguing target for therapeutic intervention. The development of selective antagonists is crucial for dissecting the specific functions of the ETB receptor. This compound emerged as the first potent and selective non-peptide antagonist for the ETB receptor, paving the way for a deeper understanding of its physiological and pathophysiological significance.
Binding Affinity and Selectivity
The in vitro binding characteristics of this compound have been determined through competitive radioligand binding assays. These studies consistently highlight the compound's high affinity for the ETB receptor and its pronounced selectivity over the ETA receptor.
| Receptor Subtype | Ligand | Preparation | IC50 (nM) | Ki (nM) | Selectivity (fold) | Reference |
| ETB | [¹²⁵I]-ET-1 | Recombinant human ETB receptors in CHO cells | 34 - 69 | 0.29 | ~2000 | [1] |
| ETA | [¹²⁵I]-ET-1 | Recombinant human ETA receptors in CHO cells | 6800 | 28000 |
Table 1: Binding Affinity and Selectivity of this compound
Functional Antagonism
Functional assays have been instrumental in characterizing the antagonist properties of this compound. These experiments demonstrate its ability to inhibit the physiological responses mediated by ETB receptor activation in a competitive manner.
| Assay Type | Tissue/Cell Line | Agonist | Measured Response | pA2 | Antagonism Type | Reference |
| Contraction Assay | Rat Trachea | Sarafotoxin S6c | Smooth muscle contraction | 6.4 | Competitive |
Table 2: Functional Antagonist Activity of this compound
The parallel rightward shift of the concentration-response curves for ETB agonists in the presence of increasing concentrations of this compound is indicative of its competitive antagonism.
Mechanism of Action: Signaling Pathway
The endothelin B receptor is a G protein-coupled receptor that, upon activation by an agonist like endothelin-1 (B181129) or sarafotoxin S6c, primarily couples to the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key trigger for various cellular responses, such as smooth muscle contraction.
This compound, as a competitive antagonist, binds to the ETB receptor but does not elicit a downstream response. Instead, it prevents the binding of endogenous agonists, thereby inhibiting the activation of the Gq signaling pathway and the subsequent release of intracellular calcium.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity and selectivity of this compound for endothelin receptors.
Workflow:
References
- 1. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of endothelins and sarafotoxin 6c in the rat isolated perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Ro 46-8443: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-8443 is a pioneering non-peptide, selective antagonist of the endothelin B (ETB) receptor. Its development has provided a crucial pharmacological tool for elucidating the multifaceted roles of the ETB receptor in both physiological and pathophysiological states. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinities, functional activities, and the experimental methodologies used for its characterization.
Core Pharmacological Attributes
This compound exhibits a competitive antagonist profile at the ETB receptor. This is evidenced by the parallel rightward shift of concentration-response curves to ETB receptor agonists in the presence of increasing concentrations of this compound.[1] Its selectivity for the ETB receptor over the ETA receptor is a key feature, allowing for the specific investigation of ETB receptor-mediated pathways.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Receptor Binding Affinity
| Parameter | Receptor | Species | Cell/Tissue | Radioligand | Value | Citation |
| IC50 | ETB | - | - | - | 34-69 nM | [2] |
| IC50 | ETA | - | - | - | 6800 nM | [2] |
| pKB | ETB | - | Pulmonary Arteries | - | 7.1 | [3] |
| pKB | ETA | - | Pulmonary Arteries | - | 5.7 | [3] |
Table 2: Functional Antagonism
| Assay | Agonist | Tissue/Cell Preparation | Measured Response | pA2 | Citation |
| Contraction Assay | Sarafotoxin S6c | Rat Trachea | Inhibition of Contraction | 6.4 |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of pharmacological findings. The following sections outline the key experimental protocols used to characterize this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (IC50) of this compound for endothelin receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing endothelin receptors (e.g., CHO cells transfected with human ETA or ETB receptors). Tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled endothelin ligand, such as [125I]-ET-1, and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
Functional Assays
Objective: To assess the functional antagonist activity of this compound at the ETB receptor.
Protocol:
-
Tissue Preparation: Rings of rat trachea are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Equilibration: The tracheal rings are allowed to equilibrate under a resting tension for a specified period.
-
Antagonist Incubation: this compound is added to the organ baths at various concentrations and incubated for a defined time before the addition of the agonist.
-
Agonist Stimulation: Cumulative concentration-response curves to the selective ETB agonist, sarafotoxin S6c, are generated.
-
Data Analysis: The antagonist potency is determined by constructing a Schild plot, where the x-intercept provides the pA2 value. A linear regression with a slope not significantly different from unity is indicative of competitive antagonism.
Objective: To investigate the effect of this compound on ETB receptor-mediated arachidonic acid release.
Protocol:
-
Cell Culture and Labeling: Cells expressing ETB receptors (e.g., CHO-ETB cells) are cultured and pre-labeled with [3H]-arachidonic acid.
-
Antagonist Pre-incubation: The cells are washed and then pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with an ETB agonist (e.g., sarafotoxin S6c).
-
Measurement of Arachidonic Acid Release: The amount of [3H]-arachidonic acid released into the supernatant is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound on agonist-stimulated arachidonic acid release is determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: ETB Receptor Signaling Pathway and Point of Intervention for this compound.
Figure 2: General Experimental Workflow for Characterizing this compound.
Conclusion
This compound stands as a selective and potent non-peptide antagonist of the ETB receptor. Its well-characterized pharmacological profile, particularly its high selectivity for the ETB over the ETA receptor, has made it an invaluable tool for dissecting the complex signaling and physiological functions of the endothelin system. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distortion of KB estimates of endothelin‐1 ETA and ETB receptor antagonists in pulmonary arteries: Possible role of an endothelin‐1 clearance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Ro 46-8443: A Technical Overview of Binding Affinity, Potency, and Signaling Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Ro 46-8443, a pioneering non-peptide, selective antagonist of the endothelin B (ETB) receptor. This document collates critical data on its binding affinity and functional potency, details the experimental methodologies used for its characterization, and illustrates its mechanism of action through detailed signaling pathway diagrams.
Quantitative Analysis: Binding Affinity and IC50 Values
This compound exhibits a high degree of selectivity for the ETB receptor over the ETA receptor. This selectivity is evident from the significant differences in its inhibitory potency (IC50) and binding affinity (Ki) for the two receptor subtypes. The available data, primarily derived from competitive binding assays and functional assessments, are summarized below.
| Parameter | ETB Receptor | ETA Receptor | Selectivity (ETA/ETB) | Reference |
| IC50 | 34-69 nM | 6800 nM | ~100-200 fold | [1][2] |
| pIC50 | 7.2 | - |
Table 1: Inhibitory Potency (IC50) of this compound. The IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the endothelin receptors.
Experimental Protocols
The characterization of this compound's binding affinity and functional antagonism involved several key in vitro experiments. While the full, detailed protocols from the original characterization studies are not publicly available, the methodologies can be reconstructed based on standard pharmacological assays and information from related studies.
Radioligand Displacement Binding Assay
This assay is the gold standard for determining the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki and IC50 values of this compound for ETA and ETB receptors.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1), a non-selective ETA/ETB receptor agonist.
-
Competitor: this compound at various concentrations.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A constant concentration of [¹²⁵I]-ET-1 and varying concentrations of this compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1: Workflow for Radioligand Displacement Binding Assay.
Functional Antagonism Assay (Arachidonic Acid Release)
This assay measures the ability of this compound to inhibit a functional response mediated by the ETB receptor, such as the release of arachidonic acid.
Objective: To determine the functional potency of this compound in blocking ETB receptor-mediated signaling.
Materials:
-
Cells: CHO cells stably expressing the human ETB receptor.
-
Radiolabel: [³H]-Arachidonic acid.
-
Agonist: Sarafotoxin S6c, a selective ETB receptor agonist.
-
Antagonist: this compound at various concentrations.
-
Cell Culture Medium and Buffers.
-
Scintillation Counter.
Procedure:
-
Cell Labeling: The CHO-ETB cells are incubated overnight with [³H]-arachidonic acid, which gets incorporated into the cell membranes.
-
Pre-incubation with Antagonist: The cells are washed and then pre-incubated with varying concentrations of this compound for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of sarafotoxin S6c to induce the release of [³H]-arachidonic acid.
-
Sample Collection: The supernatant containing the released [³H]-arachidonic acid is collected.
-
Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: The inhibitory effect of this compound on sarafotoxin S6c-induced arachidonic acid release is plotted against its concentration to determine the IC50 value for functional antagonism.
Signaling Pathways
This compound acts as a competitive antagonist at the ETB receptor, which is a G-protein coupled receptor (GPCR). The ETB receptor is known to couple to multiple G-protein subtypes, primarily Gi and Gq. By blocking the binding of endothelin peptides to the ETB receptor, this compound inhibits the activation of these downstream signaling cascades.
ETB Receptor Signaling and its Antagonism by this compound
The activation of the ETB receptor by its endogenous ligands (Endothelin-1, -2, and -3) initiates a cascade of intracellular events. This compound prevents this activation.
Figure 2: Antagonistic Action of this compound on ETB Receptor Signaling.
Mechanism of Action:
-
Competitive Binding: this compound competes with endogenous endothelin peptides for the same binding site on the ETB receptor.
-
Inhibition of G-protein Coupling: By preventing agonist binding, this compound inhibits the conformational change in the ETB receptor necessary for the activation of associated Gi and Gq proteins.
-
Blockade of Downstream Signaling: The inhibition of G-protein activation prevents the subsequent activation of Phospholipase C (PLC). This, in turn, blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC). This ultimately leads to the suppression of downstream cellular responses mediated by the ETB receptor.
References
Investigating the Role of ETB Receptors with Ro 46-8443: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endothelin B (ETB) receptor antagonist, Ro 46-8443, for researchers and professionals in drug development. This document details the pharmacological properties of this compound, outlines key experimental protocols for its investigation, and illustrates the associated cellular signaling pathways.
Introduction to this compound and ETB Receptors
The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular diseases. The system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes, ETA and ETB. While ETA receptor activation is primarily associated with vasoconstriction and cell proliferation, the ETB receptor exhibits more complex and sometimes opposing functions. Located on endothelial cells, ETB receptors mediate vasodilation through the release of nitric oxide (NO) and prostacyclin. They are also involved in the clearance of circulating ET-1. However, ETB receptors on smooth muscle cells can induce vasoconstriction.
This compound is a non-peptide, competitive antagonist that is highly selective for the ETB receptor. Its selectivity allows for the specific investigation of the physiological and pathophysiological roles of ETB receptors, making it a valuable tool in cardiovascular research.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound, demonstrating its high affinity and selectivity for the ETB receptor.
| Parameter | Value | Receptor Subtype | Species | Reference |
| IC50 | 34-69 nM | ETB | Not Specified | [1] |
| IC50 | 6800 nM | ETA | Not Specified | [1] |
| Selectivity Ratio (ETA/ETB) | >100-fold | - | Not Specified | [1] |
| Parameter | Value | Receptor Subtype | Species | Reference |
| pKB | 7.1 | ETB | Rat | |
| pKB | 5.7 | ETA | Rat | |
| Selectivity Ratio (ETB/ETA) | 25-fold | - | Rat |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from established methodologies in the field.
Radioligand Binding Assay for ETB Receptor
This protocol is designed to determine the binding affinity of this compound for the ETB receptor using a competitive binding assay with a radiolabeled ligand, such as [125I]ET-1.
Materials:
-
Cell membranes expressing ETB receptors (e.g., from CHO cells or tissue homogenates)
-
[125I]ET-1 (radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of [125I]ET-1 (typically at or below its Kd), and varying concentrations of this compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes + [125I]ET-1) and non-specific binding (membranes + [125I]ET-1 + a high concentration of unlabeled ET-1).
-
Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay on Isolated Vascular Rings
This protocol assesses the functional antagonism of this compound on ETB receptor-mediated vascular responses in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2 and maintained at 37°C
-
Isometric force transducer and data acquisition system
-
Sarafotoxin S6c (selective ETB receptor agonist)
-
This compound
Procedure:
-
Tissue Preparation: Isolate the desired artery, clean it of surrounding connective tissue, and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in the organ baths under a resting tension (e.g., 1-2 g).
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing and readjustment of tension.
-
Viability Test: Contract the rings with a depolarizing agent (e.g., KCl) to ensure tissue viability.
-
Schild Analysis:
-
Generate a cumulative concentration-response curve to the ETB agonist Sarafotoxin S6c.
-
Wash the tissues and incubate with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Generate a second cumulative concentration-response curve to Sarafotoxin S6c in the presence of this compound.
-
Repeat this process with increasing concentrations of this compound.
-
-
Data Analysis: A competitive antagonist will cause a parallel rightward shift in the agonist concentration-response curve. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration is constructed. The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's affinity.
In Vivo Blood Pressure Measurement in Hypertensive Rat Models
This protocol describes the investigation of the in vivo effects of this compound on blood pressure in established models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.
Materials:
-
SHR or DOCA-salt hypertensive rats
-
Telemetry system or arterial catheter for continuous blood pressure monitoring
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle)
-
Anesthesia (if using arterial catheters)
Procedure:
-
Animal Models:
-
SHR: These rats genetically develop hypertension and are a common model for essential hypertension.
-
DOCA-salt: Hypertension is induced by a combination of uninephrectomy, administration of the mineralocorticoid DOCA, and a high-salt diet.
-
-
Blood Pressure Monitoring:
-
Telemetry (preferred): Surgically implant a telemetry transmitter to allow for continuous and stress-free measurement of blood pressure and heart rate in conscious, freely moving animals.
-
Arterial Catheter: Alternatively, cannulate an artery (e.g., carotid or femoral) under anesthesia for direct blood pressure measurement. Allow for a recovery period before the experiment.
-
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at various doses. Include a vehicle control group.
-
Data Acquisition: Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) before, during, and after drug administration.
-
Data Analysis: Analyze the changes in hemodynamic parameters in response to this compound compared to the vehicle control. In hypertensive models, this compound has been shown to cause a pressor effect, which is attributed to the blockade of ETB receptor-mediated nitric oxide release.[2][3]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of the ETB receptor and a typical experimental workflow for characterizing this compound.
ETB Receptor Signaling Pathway
// Nodes ET1 [label="Endothelin-1 (ET-1)", fillcolor="#FBBC05", fontcolor="#202124"]; ETBR [label="ETB Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; eNOS [label="eNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ro468443 [label="this compound", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ET1 -> ETBR [label="Binds"]; ETBR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2 [label="Releases"]; Ca2 -> eNOS [label="Activates"]; eNOS -> NO [label="Produces"]; NO -> Vasodilation [label="Induces"]; Ro468443 -> ETBR [label="Blocks", style=dashed, color="#EA4335", arrowhead=tee];
} caption: "ETB Receptor Signaling Pathway"
Experimental Workflow for this compound Characterization
// Nodes start [label="Start: Characterization of this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; in_vitro_binding [label="In Vitro Binding Assays\n(Radioligand Competition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vitro_functional [label="In Vitro Functional Assays\n(Isolated Tissue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Studies\n(Hypertensive Animal Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; binding_data [label="Determine IC50/Ki\nAssess Selectivity (ETB vs ETA)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; functional_data [label="Determine pA2\nConfirm Competitive Antagonism", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; vivo_data [label="Assess Effects on Blood Pressure\nand Heart Rate", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Conclusion: Elucidate the Role of ETB Receptors", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> in_vitro_binding; start -> in_vitro_functional; start -> in_vivo; in_vitro_binding -> binding_data; in_vitro_functional -> functional_data; in_vivo -> vivo_data; binding_data -> conclusion; functional_data -> conclusion; vivo_data -> conclusion; } caption: "Workflow for this compound Characterization"
Conclusion
This compound is a potent and selective ETB receptor antagonist that serves as an indispensable tool for dissecting the multifaceted roles of the ETB receptor in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the endothelin system and exploring the therapeutic potential of modulating ETB receptor activity. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual framework for these investigations.
References
The Selective ETB Receptor Antagonist Ro 46-8443: A Technical Guide for Studying Endothelin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelin (ET) signaling pathways play a critical role in a myriad of physiological and pathophysiological processes, including vasoconstriction, cell proliferation, and inflammation. The biological effects of the three endothelin isoforms (ET-1, ET-2, and ET-3) are mediated by two G-protein coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. While ETA receptor activation is primarily associated with vasoconstriction and cell growth, the ETB receptor exhibits a more complex and multifaceted role. Depending on its location, the ETB receptor can mediate both vasodilation, through the release of nitric oxide and prostacyclin from endothelial cells, and vasoconstriction in smooth muscle cells. The intricate nature of ETB receptor signaling necessitates the use of selective pharmacological tools to dissect its specific contributions.
Ro 46-8443 has emerged as a valuable research tool, being the first non-peptide, selective antagonist for the ETB receptor.[1][2] Its high selectivity allows for the specific inhibition of ETB receptor-mediated pathways, enabling researchers to delineate the distinct functions of ETB receptors from those of ETA receptors. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, its application in studying endothelin signaling, and detailed experimental protocols for its use.
This compound: Pharmacological Profile
This compound is a potent and highly selective competitive antagonist of the endothelin B (ETB) receptor.[2] Its selectivity is a key attribute that allows for the precise investigation of ETB receptor function in various experimental models.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at the endothelin receptors.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ligand | Preparation | Ki (nM) | Reference |
| ETB | [¹²⁵I]-ET-1 | CHO cells expressing human ETB receptor | 34 - 69 | [3] |
| ETA | [¹²⁵I]-ET-1 | CHO cells expressing human ETA receptor | 6800 | [3] |
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Agonist | Tissue/Cell Line | Parameter | Value | Reference |
| Inhibition of Contraction | Sarafotoxin S6c | Rat Trachea | pA₂ | ~7.0 | |
| Inhibition of Arachidonic Acid Release | ET-1 | CHO cells expressing ETB receptor | IC₅₀ (nM) | 34 - 69 |
Table 3: In Vivo Effects of this compound
| Animal Model | Administration Route | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |
| Normotensive Rats | Intravenous | 10 mg/kg | Decrease | |
| Spontaneously Hypertensive Rats (SHR) | Intravenous | 10 mg/kg | Increase | |
| DOCA-Salt Hypertensive Rats | Intravenous | 10 mg/kg | Increase |
Endothelin Signaling Pathways
The endothelin system is a complex signaling network. The ETB receptor, upon activation by its ligands (ET-1, ET-3, and the selective agonist sarafotoxin S6c), couples to various G-proteins, including Gi and Gq, but not Gs, to initiate downstream signaling cascades. These pathways ultimately regulate a diverse range of cellular responses. This compound acts by competitively binding to the ETB receptor, thereby preventing the initiation of these downstream signals.
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing this compound to investigate endothelin signaling.
Radioligand Competition Binding Assay
This protocol details the steps to determine the binding affinity (Ki) of this compound for the ETB receptor.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human ETB receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
A fixed concentration of radioligand, [¹²⁵I]-ET-1 (e.g., 25 pM).
-
Increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add binding buffer instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [¹²⁵I]-ET-1 binding) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit ETB receptor-agonist-induced increases in intracellular calcium.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the ETB receptor (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60-90 minutes in the dark.
-
-
Compound Treatment and Measurement:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add solutions containing various concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Initiate fluorescence reading and, after establishing a baseline, inject a solution of an ETB receptor agonist (e.g., sarafotoxin S6c) into each well.
-
Continue to measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
ERK Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on ETB receptor-mediated activation of the ERK/MAPK pathway.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., vascular smooth muscle cells) to near confluence.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.
-
Stimulate the cells with an ETB agonist (e.g., ET-1 or sarafotoxin S6c) for a predetermined optimal time (e.g., 5-15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with a primary antibody for total ERK to ensure equal protein loading.
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized p-ERK levels against the concentration of this compound to determine its inhibitory effect.
-
Conclusion
This compound is an indispensable tool for researchers investigating the complex roles of the endothelin B receptor. Its high selectivity allows for the precise dissection of ETB-mediated signaling pathways, contributing to a deeper understanding of their involvement in health and disease. The quantitative data and detailed experimental protocols provided in this technical guide are intended to facilitate the effective use of this compound in advancing research in the field of endothelin biology and pharmacology. By employing these methodologies, scientists can further elucidate the therapeutic potential of targeting the ETB receptor in various pathological conditions.
References
- 1. [PDF] Molecular mechanism of the endothelin receptor type B interactions with Gs, Gi, and Gq | Semantic Scholar [semanticscholar.org]
- 2. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Ro 46-8443
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo use of Ro 46-8443, a potent and selective non-peptide antagonist of the endothelin B (ETB) receptor. The information herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pathophysiological roles of the ETB receptor in various animal models.
Introduction to this compound
This compound is a highly selective, competitive antagonist of the endothelin ETB receptor, displaying up to a 2000-fold selectivity for the ETB receptor over the ETA receptor.[1] This selectivity makes it a valuable pharmacological tool for elucidating the specific functions of the ETB receptor in vivo. The endothelin system, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a critical role in vasoconstriction, cell proliferation, and hormone production. The ETB receptor is known to mediate both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction (on smooth muscle cells).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various in vivo models.
Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Rats
| Animal Model | Dose (mg/kg) | Route | Change in MAP (mmHg) | Reference |
| Normotensive Wistar-Kyoto | Not specified | IV | Decrease | [2] |
| Spontaneously Hypertensive (SHR) | Not specified | IV | Increase | [3][4] |
| DOCA-salt Hypertensive | Not specified | IV | Increase | [3] |
| DOCA-salt Hypertensive | 3 | IV | +10 to +15 | |
| Normotensive (uninephrectomized control) | 3 | IV | +5 to +10 |
Table 2: Hemodynamic Effects of Intracoronary this compound in Conscious Dogs
| Parameter | Vehicle Control | This compound | Reference |
| Coronary Blood Flow | Baseline | No significant change | |
| Coronary Artery Diameter | Baseline | No significant change |
Experimental Protocols
Protocol 1: Intravenous Administration in Rodent Models of Hypertension
This protocol is designed to assess the acute effects of this compound on systemic blood pressure in hypertensive and normotensive rats.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, or a solution of 5% gum arabic in water for suspension)
-
Animal model (e.g., Spontaneously Hypertensive Rats (SHR), DOCA-salt hypertensive rats, Wistar-Kyoto rats as normotensive controls)
-
Anesthesia (if applicable for catheter implantation)
-
Blood pressure monitoring system (e.g., telemetry or fluid-filled catheter connected to a pressure transducer)
-
Intravenous catheters
Procedure:
-
Animal Preparation:
-
Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
For conscious, freely moving animal studies, surgically implant a telemetric blood pressure transducer or an indwelling catheter in the carotid artery or femoral artery for blood pressure measurement. Allow for a recovery period of at least 48 hours.
-
For anesthetized preparations, induce anesthesia and insert a catheter into a major artery for blood pressure monitoring and a major vein for drug administration.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of the experiment, dilute the stock solution to the desired final concentration with the chosen vehicle. For oral gavage, a suspension in 5% gum arabic can be used.
-
-
Experimental Timeline:
-
Record a stable baseline blood pressure for at least 30 minutes prior to administration.
-
Administer a bolus intravenous injection of the vehicle solution and monitor blood pressure for any non-specific effects.
-
Once the blood pressure returns to a stable baseline, administer a bolus intravenous injection of this compound (e.g., 3 mg/kg).
-
Continuously monitor and record blood pressure and heart rate for at least 60 minutes post-injection.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from the baseline for both vehicle and this compound treated groups.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Protocol 2: Intracoronary Administration in Conscious Dogs
This protocol is designed to investigate the local effects of this compound on coronary blood flow and vascular tone.
Materials:
-
This compound
-
Vehicle solution (sterile saline)
-
Conscious, instrumented dogs with chronically implanted catheters for intracoronary infusion and instruments for measuring coronary blood flow (e.g., Doppler flow probe) and coronary artery diameter (e.g., sonomicrometry crystals).
-
Infusion pumps
Procedure:
-
Animal Preparation:
-
Use surgically prepared dogs that have fully recovered from the instrumentation surgery.
-
Acclimatize the dogs to the experimental setup to minimize stress.
-
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration for infusion.
-
-
Experimental Timeline:
-
Record stable baseline measurements of coronary blood flow, coronary artery diameter, heart rate, and arterial blood pressure.
-
Begin an intracoronary infusion of the vehicle solution and monitor for any changes.
-
After a stable baseline is re-established, start the intracoronary infusion of this compound. A common protocol involves a loading dose followed by a maintenance infusion.
-
Continuously record all hemodynamic parameters throughout the infusion period.
-
The efficacy of the ETB receptor blockade can be confirmed by observing a blunted response to an ETB receptor agonist.
-
-
Data Analysis:
-
Analyze the changes in coronary blood flow and coronary artery diameter from baseline during the this compound infusion.
-
Compare the responses to the vehicle control period.
-
Use appropriate statistical methods to determine significance.
-
Signaling Pathway and Experimental Workflow Diagrams
ETB Receptor Signaling Pathway
The activation of the ETB receptor by endothelin-1 (B181129) initiates a cascade of intracellular events. The receptor is coupled to Gq and Gi proteins. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: ETB Receptor Signaling Pathway via Gq/PLC.
Experimental Workflow for In Vivo Blood Pressure Study
The following diagram illustrates a typical workflow for an in vivo experiment investigating the effect of this compound on blood pressure in a conscious rat model.
Caption: In Vivo Blood Pressure Experimental Workflow.
References
- 1. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The role of ETB receptors in normotensive and hypertensive rats as revealed by the non-peptide selective ETB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
Application Notes and Protocols for Ro 46-8443 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-8443 is a potent and highly selective non-peptide antagonist of the endothelin B (ETB) receptor.[1][2][3] It exhibits a significantly higher affinity for the ETB receptor over the ETA receptor, with a selectivity of up to 2000-fold.[1][2] This selectivity makes this compound an invaluable tool for investigating the physiological and pathological roles of the ETB receptor signaling pathway. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments.
Mechanism of Action
This compound functions as a competitive antagonist at the ETB receptor. By binding to the ETB receptor, it blocks the binding of its natural ligand, endothelin-1 (B181129) (ET-1), and subsequently inhibits downstream signaling pathways. The ETB receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, including vasodilation, clearance of ET-1, and regulation of cell growth and proliferation. Dysregulation of the ETB receptor signaling has been implicated in several pathologies, making this compound a critical compound for research in areas such as cardiovascular diseases and cancer.
Chemical Properties
| Property | Value |
| CAS Number | 175556-12-4 |
| Molecular Formula | C31H35N3O8S |
| Molecular Weight | 609.69 g/mol |
| Appearance | White to off-white solid |
Solubility Data
This compound is practically insoluble in water but is soluble in organic solvents, particularly Dimethyl Sulfoxide (DMSO). For cell culture applications, DMSO is the recommended solvent for preparing stock solutions.
| Solvent | Concentration | Notes |
| DMSO | ≥ 55 mg/mL (90.21 mM) | Sonication is recommended to aid dissolution. |
| DMSO | 250 mg/mL (410.04 mM) | Requires sonication to fully dissolve. |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL (3.41 mM) | Clear solution. Primarily for in vivo use. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.41 mM) | Clear solution. Primarily for in vivo use. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.097 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mM stock, if you weighed 6.097 mg, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may cause the compound to precipitate.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Application of this compound in Cell Culture
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium. This is crucial to avoid DMSO toxicity in your cell culture. The final concentration of DMSO in the culture medium should typically be less than 0.1% (v/v), although this can be cell-type dependent.
-
For example, to achieve a final concentration of 1 µM this compound in your cell culture well containing 1 mL of medium, you would first make a 1:100 intermediate dilution of your 10 mM stock in media (to get 100 µM), and then add 10 µL of this intermediate dilution to your well.
-
-
Treatment: Add the final diluted this compound solution to your cell culture plates and gently mix.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Control: Always include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the this compound treated wells.
Visualizations
References
Application Notes and Protocols for Ro 46-8443 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-8443 is a potent and highly selective, non-peptide antagonist of the endothelin B (ETB) receptor.[1] It displays a selectivity for the ETB receptor that is up to 2000-fold higher than for the ETA receptor.[1] This selectivity makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of the ETB receptor in various biological systems, particularly in rodent models of cardiovascular and renal diseases.
The ETB receptor is known to mediate a range of effects, including vasodilation via the release of nitric oxide (NO) from endothelial cells.[2][3] In certain hypertensive states, the functional role of the ETB receptor appears to be altered. For instance, in normotensive rats, this compound has been observed to cause a decrease in blood pressure, suggesting a predominant vasoconstrictor tone mediated by ETB receptors in this state.[4] Conversely, in spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, this compound induces a pressor effect. This is attributed to the blockade of ETB receptor-mediated nitric oxide release, which plays a crucial vasodilatory role in these hypertensive models.
These application notes provide a summary of recommended dosages, detailed experimental protocols, and an overview of the relevant signaling pathways to guide researchers in the effective use of this compound in rodent models.
Data Presentation: Recommended Dosage of this compound
The following table summarizes the reported dosages of this compound and a structurally similar ETB receptor antagonist in rodent models. It is crucial to note that the optimal dosage can vary significantly depending on the animal model, the route of administration, and the specific research question. Therefore, it is highly recommended to perform dose-response studies to determine the most effective dose for your specific experimental conditions.
| Animal Model | Compound | Dosage | Route of Administration | Observed Effect | Reference |
| Mouse | This compound | 10 mg/kg | Not specified | Inhibition of oleic acid-induced neutrophil infiltration. | |
| DOCA-salt Hypertensive Rat | A-192621* | 3 mg/kg | Intravenous (IV) | Increased blood pressure and decreased renal blood flow. | |
| Normotensive Rat | This compound | Not specified | Anesthetized, route not specified | Reduction in blood pressure. |
*Note: The study using A-192621 mentioned that "Similar findings were observed using Ro 46–8443," suggesting a similar dosage range may be effective.
Experimental Protocols
Formulation and Administration
This compound is a powder that is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo administration, it is essential to prepare a solution that is well-tolerated by the animals. The following are example protocols for preparing this compound for different routes of administration.
1. Intravenous (IV) Injection:
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Working Solution Preparation:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach a final volume of 1 mL. This will result in a clear solution with a this compound concentration of 2.08 mg/mL.
-
Adjust the final concentration based on the desired dosage and the weight of the animal.
-
-
Administration: Administer the solution via the tail vein in mice or rats. The injection volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).
2. Intraperitoneal (IP) Injection:
-
Vehicle Preparation: Prepare a solution of 20% SBE-β-CD in saline.
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Working Solution Preparation:
-
Take 100 µL of the DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly. This will result in a suspended solution with a this compound concentration of 2.08 mg/mL.
-
Use sonication if necessary to ensure a uniform suspension.
-
-
Administration: Inject the suspension into the peritoneal cavity of the rodent.
3. Oral Gavage (PO):
-
Vehicle Preparation: Use corn oil as the vehicle.
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Working Solution Preparation:
-
Take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly to obtain a clear solution with a this compound concentration of ≥ 2.08 mg/mL.
-
-
Administration: Administer the solution using a proper-sized gavage needle for the mouse or rat. The volume should be based on the animal's weight, typically not exceeding 10 mL/kg.
General Considerations for Animal Studies:
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the start of the experiment.
-
Controls: Always include a vehicle-treated control group to account for any effects of the solvent or the administration procedure itself.
-
Monitoring: Monitor the animals regularly for any signs of distress or adverse effects after the administration of this compound.
Signaling Pathways and Experimental Workflows
ETB Receptor Signaling Pathway
The primary mechanism of action of this compound is the blockade of the ETB receptor. On endothelial cells, the activation of the ETB receptor by endothelin-1 (B181129) (ET-1) initiates a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator. This pathway involves the activation of G-proteins, followed by the stimulation of phosphatidylinositol 3-kinase (PI3K). PI3K then activates protein kinase B (Akt), which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of NO.
Caption: ETB receptor signaling pathway leading to vasodilation and its blockade by this compound.
Experimental Workflow for In Vivo Administration
The following diagram illustrates a general workflow for administering this compound to rodent models and assessing its effects.
Caption: General experimental workflow for in vivo studies with this compound in rodent models.
References
- 1. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 46-8443 in Hypertension Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-8443 is the first non-peptide, highly selective antagonist of the endothelin B (ETB) receptor.[1][2] Its selectivity for the ETB receptor over the ETA receptor makes it a valuable pharmacological tool for elucidating the distinct physiological and pathophysiological roles of the ETB receptor in the cardiovascular system, particularly in the context of hypertension.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various in vitro and in vivo hypertension research models.
The endothelin system plays a crucial role in blood pressure regulation. Endothelin-1 (ET-1), a potent vasoconstrictor, acts through two receptor subtypes: ETA and ETB. While ETA receptors, primarily located on vascular smooth muscle cells, mediate vasoconstriction, the function of ETB receptors is more complex. ETB receptors on endothelial cells mediate the release of vasodilators such as nitric oxide (NO) and prostacyclin, contributing to vasodilation. However, ETB receptors are also present on smooth muscle cells, where their activation can lead to vasoconstriction.
In hypertensive states, the role of the ETB receptor is particularly intriguing. Studies in models such as the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat and the Spontaneously Hypertensive Rat (SHR) have shown that administration of this compound can lead to a pressor response, suggesting that the vasodilatory role of endothelial ETB receptors is predominant in these models and that their blockade unmasks unopposed ETA receptor-mediated vasoconstriction.[3][4]
Data Presentation
In Vitro Potency and Selectivity of this compound
The following table summarizes the in vitro binding affinity and functional potency of this compound for endothelin receptors.
| Parameter | Receptor | Species/Tissue/Cell Line | Value | Reference |
| IC50 | ETB | Recombinant human ETB receptors in CHO cells | 34 - 69 nM | |
| ETA | Recombinant human ETA receptors in CHO cells | 6800 nM | ||
| Selectivity | ETB vs. ETA | >100-fold |
Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway
The following diagram illustrates the signaling pathways of endothelin receptors and the point of intervention for this compound.
Experimental Workflow for In Vivo Hypertension Studies
This diagram outlines the typical workflow for evaluating the effect of this compound in a DOCA-salt hypertension model.
Experimental Protocols
Protocol 1: In Vitro Endothelin Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
Materials:
-
This compound
-
Cell membranes from CHO cells stably expressing human ETA or ETB receptors
-
[125I]-ET-1 (radioligand)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 25 µL of binding buffer (for total binding), 25 µL of 1 µM unlabeled ET-1 (for non-specific binding), or 25 µL of this compound dilution.
-
Add 25 µL of [125I]-ET-1 (final concentration ~50 pM) to all wells.
-
Add 50 µL of cell membrane preparation (5-10 µg protein/well) to initiate the binding reaction.
-
Incubate for 2 hours at 25°C with gentle agitation.
-
Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Ex Vivo Vascular Reactivity in Isolated Aortic Rings
Objective: To assess the functional antagonistic activity of this compound on ETB receptor-mediated vascular responses.
Materials:
-
Thoracic aorta from Sprague-Dawley rats
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
Sarafotoxin S6c (ETB receptor agonist)
-
Phenylephrine (B352888) (vasoconstrictor)
-
Acetylcholine (B1216132) (endothelium-dependent vasodilator)
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Isolate the thoracic aorta and cut it into 2-3 mm rings.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibrate the rings under a resting tension of 2 g for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Assess the viability of the rings by contracting them with 60 mM KCl.
-
Verify endothelium integrity by pre-contracting the rings with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.
-
After washing and re-equilibration, pre-incubate the rings with this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve to the ETB agonist Sarafotoxin S6c (1 pM to 100 nM).
-
Record the contractile responses and plot the concentration-response curves.
-
Determine the pA2 value for this compound from the Schild plot to quantify its competitive antagonism.
Protocol 3: In Vivo Blood Pressure Measurement in DOCA-Salt Hypertensive Rats
Objective: To evaluate the effect of this compound on blood pressure in a model of salt-sensitive hypertension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA) pellets (50 mg, 21-day release)
-
1% NaCl solution
-
This compound
-
Vehicle (e.g., saline or 10% DMSO in saline)
-
Blood pressure monitoring system (telemetry or tail-cuff)
Procedure:
-
Induction of DOCA-Salt Hypertension:
-
Anesthetize the rats and perform a unilateral nephrectomy.
-
Allow the rats to recover for one week.
-
Implant a 50 mg DOCA pellet subcutaneously.
-
Replace drinking water with 1% NaCl solution.
-
Monitor blood pressure weekly. Hypertension typically develops over 3-4 weeks.
-
-
Blood Pressure Measurement:
-
Telemetry (preferred method): Implant a telemetry transmitter with the catheter in the abdominal aorta at the time of nephrectomy. Allow at least one week for recovery before starting DOCA-salt treatment. This allows for continuous and stress-free blood pressure monitoring.
-
Tail-Cuff Plethysmography: Acclimate the rats to the restraining device and tail-cuff procedure for several days before measurements to minimize stress-induced fluctuations in blood pressure.
-
-
Drug Administration and Data Collection:
-
Once hypertension is established (e.g., systolic blood pressure > 160 mmHg), record baseline blood pressure for at least 24 hours (telemetry) or on consecutive days (tail-cuff).
-
Administer a single intravenous (i.v.) bolus of this compound (e.g., 1, 3, or 10 mg/kg) or vehicle.
-
Continuously monitor blood pressure and heart rate for several hours post-administration.
-
Analyze the data to determine the change in mean arterial pressure (MAP) and heart rate from baseline.
-
Logical Framework for Evaluating this compound
The following diagram illustrates the logical progression of experiments to characterize this compound as a tool for hypertension research.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted role of the ETB receptor in cardiovascular regulation and the pathophysiology of hypertension. The provided protocols offer a framework for researchers to utilize this compound effectively in their studies. Careful consideration of the specific experimental model and the paradoxical pressor effect observed in hypertensive states is crucial for the accurate interpretation of results. By employing these detailed methodologies, researchers can further unravel the complexities of the endothelin system and its implications for cardiovascular disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. The role of ETB receptors in normotensive and hypertensive rats as revealed by the non-peptide selective ETB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ro 46-8443 in Conscious Dog Studies: Application Notes and Protocols
Introduction
Ro 46-8443 is a non-peptide, selective antagonist for the endothelin B (ETB) receptor.[1] In cardiovascular research, particularly in conscious canine models, this compound serves as a critical tool to investigate the physiological and pathophysiological roles of the endothelin system. This document provides detailed application notes and experimental protocols for the use of this compound in conscious dog studies, aimed at researchers, scientists, and drug development professionals. The endothelin system plays a significant role in vascular tone and pathology. Endothelin-1 (ET-1) exerts its effects through two receptor subtypes: ETA and ETB.[2][3] While ETA receptor activation is primarily associated with vasoconstriction, ETB receptors have a more complex role, mediating both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction (on smooth muscle cells).[2][3]
Signaling Pathway of Endothelin Receptors
Caption: Signaling pathways of endothelin receptors and the inhibitory action of this compound.
Application Notes
1. Selective ETB Receptor Blockade: this compound is a valuable tool for dissecting the specific contributions of the ETB receptor in various physiological processes. In conscious dogs, it has been used to study its role in coronary blood flow regulation. Studies have shown that under normal physiological conditions, ETB receptor blockade with this compound has minimal effect on baseline coronary artery diameter, suggesting that ETB receptors do not play a major role in maintaining basal coronary tone in healthy canines.
2. Investigating Endothelin-Nitric Oxide Interactions: A key application of this compound is in studies investigating the interplay between the endothelin and nitric oxide (NO) systems. In conscious dogs, the blockade of NO synthesis with agents like Nω-nitro-L-arginine methyl ester (L-NAME) can unmask underlying endothelin-mediated effects. However, studies have shown that even after NO synthase inhibition, subsequent administration of this compound did not significantly alter coronary blood flow or diameter responses to adenosine. This suggests that the vasoconstrictor effects revealed by NO blockade are not primarily mediated by ETB receptors in this context.
3. Pharmacological Profiling: this compound can be used to confirm the ETB-mediated effects of other pharmacological agents. For instance, the adequacy of ETB receptor blockade by this compound has been demonstrated by its ability to prevent the physiological responses to sarafotoxin S6c, a selective ETB receptor agonist.
4. Hemodynamic Effects: Administration of this compound in conscious dogs has been shown to cause a decrease in heart rate and coronary blood flow, alongside an increase in left ventricular pressure and mean arterial pressure. These effects should be taken into consideration when designing experiments and interpreting data.
Experimental Protocols
General Surgical Preparation of Conscious Dog Model
-
Animal Model: Adult mongrel dogs of either sex are typically used. All procedures must be approved by an institutional animal care and use committee.
-
Instrumentation Surgery:
-
Under general anesthesia and sterile conditions, a left thoracotomy is performed in the fifth intercostal space.
-
A pulsed Doppler flow transducer is placed around the left circumflex coronary artery to measure coronary blood flow (CBF).
-
A hydraulic occluder is placed distal to the flow probe for calibration.
-
Piezoelectric crystals are implanted on the anterior and posterior walls of the left ventricle to measure left ventricular diameter.
-
A catheter is inserted into the left atrium for drug administration.
-
A solid-state pressure gauge is implanted in the left ventricle to measure left ventricular pressure (LVP) and its first derivative (dP/dt).
-
Wires and catheters are tunneled subcutaneously and exteriorized between the scapulae.
-
-
Post-Operative Care and Recovery:
-
Animals are allowed to recover for at least two weeks before any experiments are conducted.
-
Dogs are trained to lie quietly on a padded table for the duration of the experiments.
-
Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow for studying the effects of this compound in conscious dogs.
Protocol 1: Effect of this compound on Baseline Hemodynamics
-
Acclimatization: Allow the conscious, instrumented dog to rest quietly on the experimental table for at least 30 minutes.
-
Baseline Measurements: Record stable baseline measurements of heart rate (HR), mean arterial pressure (MAP), left ventricular pressure (LVP), LV dP/dt, coronary blood flow (CBF), and coronary diameter (CD) for 10-15 minutes.
-
Drug Administration:
-
Prepare a stock solution of this compound.
-
Administer this compound via intracoronary infusion. A typical dosing regimen is a loading dose of 30.0 μg/kg/min for 10 minutes, followed by a continuous maintenance infusion of 1.0 μg/kg/min.
-
-
Post-Infusion Measurements: After the loading dose and during the maintenance infusion, continuously record all hemodynamic parameters until they stabilize.
-
Data Analysis: Compare the stabilized post-infusion values to the baseline measurements to determine the effect of this compound.
Protocol 2: this compound in the Context of NO Synthase Inhibition
-
Baseline and L-NAME Administration:
-
Follow steps 1 and 2 of Protocol 1 to obtain baseline measurements.
-
Administer the nitric oxide synthase inhibitor, L-NAME, via intracoronary infusion (e.g., 50.0 μg/kg/min for 12 minutes).
-
Record hemodynamic parameters until a stable state is reached after L-NAME administration.
-
-
This compound Administration:
-
While continuing any maintenance infusion of L-NAME, administer this compound as described in step 3 of Protocol 1.
-
-
Post-Ro 46-8443 Measurements: Continuously record all hemodynamic parameters until they stabilize.
-
Data Analysis: Compare the hemodynamic parameters at baseline, after L-NAME, and after the combined administration of L-NAME and this compound.
Data Presentation
The following tables summarize quantitative data from studies using this compound in conscious dogs.
Table 1: Hemodynamic Effects of this compound Alone in Conscious Dogs
| Parameter | Control | This compound | P-value | Reference |
| Heart Rate (beats/min) | 77 ± 3 | 66 ± 2 | <0.01 | |
| Mean Arterial Pressure (mmHg) | - | - | NS | |
| Left Ventricular Pressure (mmHg) | 113 ± 3 | 120 ± 4 | <0.05 | |
| Coronary Blood Flow (ml/min) | 43 ± 5 | 40 ± 4 | <0.05 | |
| Coronary Diameter (mm) | - | - | NS |
NS: Not Significant
Table 2: Hemodynamic Effects of this compound Following L-NAME Administration in Conscious Dogs
| Parameter | Control | L-NAME | L-NAME + this compound | Reference |
| Heart Rate (beats/min) | 80 ± 3 | 70 ± 2 | 70 ± 2 | |
| Mean Arterial Pressure (mmHg) | 94 ± 2 | 108 ± 3 | 107 ± 3 | |
| Left Ventricular Pressure (mmHg) | 115 ± 3 | 131 ± 4 | 131 ± 4 | |
| Coronary Blood Flow (ml/min) | 38 ± 5 | 36 ± 5 | 36 ± 5 | |
| Coronary Diameter (mm) | 3.53 ± 0.07 | 3.35 ± 0.08 | 3.35 ± 0.08 |
This compound is a potent and selective ETB receptor antagonist that has been effectively utilized in conscious dog models to elucidate the role of the ETB receptor in cardiovascular regulation. The provided protocols and data summaries offer a comprehensive guide for researchers planning to incorporate this compound into their studies. Careful consideration of its intrinsic hemodynamic effects is crucial for accurate experimental design and data interpretation.
References
Application Notes and Protocols for Ro 46-8443 Administration in Renal Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-8443 is a pioneering non-peptide, selective endothelin ETB receptor antagonist.[1] It exhibits a high degree of selectivity for the ETB receptor, with an IC50 of 34-69 nM, compared to an IC50 of 6800 nM for the ETA receptor.[2] The endothelin (ET) system, particularly the ET-1 peptide and its receptors (ETA and ETB), plays a crucial role in renal physiology and pathophysiology. In the context of renal disease, activation of the ETA receptor is generally associated with detrimental effects such as vasoconstriction, inflammation, and fibrosis.[3][4] Conversely, the ETB receptor is understood to have a more complex, often protective role, mediating vasodilation and clearance of circulating ET-1.[3]
The administration of this compound in preclinical models of renal failure, particularly the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat model, has been investigated to elucidate the specific role of the ETB receptor in the progression of renal injury. The DOCA-salt model is a well-established experimental paradigm of mineralocorticoid-induced hypertension that leads to significant renal and cardiovascular damage, including proteinuria, glomerulosclerosis, and tubulointerstitial fibrosis.
Mechanism of Action in the Context of Renal Failure
In renal failure models like the DOCA-salt hypertensive rat, there is an upregulation of the endothelin system. The administration of a selective ETB receptor antagonist such as this compound allows researchers to dissect the specific contributions of the ETB receptor to the disease process. Studies have shown that blockade of the ETB receptor in this model can lead to an increase in blood pressure and an exacerbation of renal and vascular injury. This suggests that the ETB receptor plays a protective role in this form of hypertension-induced renal damage, likely through its vasodilatory and ET-1 clearance functions.
Signaling Pathway
Caption: Endothelin-1 signaling and the inhibitory action of this compound.
Data Presentation
Comprehensive quantitative data on the administration of this compound in well-defined renal failure models is limited in publicly available literature. The following tables represent a summary of the expected effects based on existing studies, primarily in the DOCA-salt hypertensive rat model.
Table 1: Effects of Intravenous this compound in the DOCA-Salt Hypertensive Rat Model
| Parameter | Vehicle Control | This compound Treated | Reference |
| Hemodynamics | |||
| Mean Arterial Pressure (mmHg) | Increased | Further Increased | |
| Renal Blood Flow | Decreased | Further Decreased | |
| Renal Function | |||
| Proteinuria | Increased | Potentially Worsened | |
| Creatinine (B1669602) Clearance | Decreased | Potentially Further Decreased | |
| Histopathology | |||
| Glomerulosclerosis | Present | Exacerbated | |
| Tubular Dilatation and Atrophy | Present | More Severe | |
| Thickening of Small Arteries | Present | More Severe |
Table 2: Pharmacokinetic Parameters of this compound
Specific pharmacokinetic data for this compound in animal models of renal failure (e.g., half-life, clearance, volume of distribution) are not available in the reviewed literature. It is anticipated that renal failure could alter the pharmacokinetic profile of the compound, potentially leading to increased exposure.
Experimental Protocols
The following is a detailed protocol for the induction of the DOCA-salt hypertensive rat model and a proposed framework for the administration of this compound based on available literature.
Protocol 1: Induction of the DOCA-Salt Hypertensive Rat Model of Renal Injury
Objective: To induce a model of mineralocorticoid-induced hypertension and associated renal damage in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
Deoxycorticosterone acetate (DOCA)
-
Silastic implants or sesame oil for suspension
-
1% Sodium Chloride (NaCl) drinking water
-
Standard rat chow
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for uninephrectomy
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment.
-
Uninephrectomy:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Make a flank incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter, and carefully excise the kidney.
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia as per institutional guidelines.
-
Allow a one-week recovery period.
-
-
DOCA Administration:
-
Prepare a Silastic implant containing 50-100 mg of DOCA or prepare a suspension of DOCA in sesame oil (e.g., 25 mg/mL).
-
Implant the Silastic pellet subcutaneously in the dorsal region or administer DOCA subcutaneously twice weekly.
-
-
Salt Loading: Replace the standard drinking water with 1% NaCl solution.
-
Monitoring:
-
Monitor blood pressure weekly using the tail-cuff method.
-
Collect 24-hour urine samples at baseline and at specified intervals to measure proteinuria and creatinine clearance.
-
Monitor body weight and general health status of the animals.
-
-
Model Confirmation: Hypertension (systolic blood pressure > 150 mmHg) and proteinuria are typically established within 3-4 weeks.
Experimental Workflow
Caption: Workflow for the DOCA-salt hypertensive rat model and subsequent treatment.
Protocol 2: Administration of this compound in the DOCA-Salt Hypertensive Rat Model
Objective: To investigate the effects of selective ETB receptor blockade on the progression of renal injury in DOCA-salt hypertensive rats.
Materials:
-
DOCA-salt hypertensive rats (as prepared in Protocol 1)
-
This compound
-
Vehicle (e.g., sterile saline, DMSO/saline solution)
-
Intravenous infusion pump or catheters for bolus injection
-
Blood collection supplies
-
Metabolic cages
Procedure:
-
Animal Grouping: Divide the DOCA-salt hypertensive rats into at least two groups: Vehicle control and this compound treated.
-
Drug Preparation:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. The solubility and stability of the compound in the chosen vehicle should be confirmed.
-
-
Administration:
-
Route: Intravenous administration is suggested based on the literature.
-
Dosage: A specific dose for this compound in this model is not well-documented. A dose-response study would be necessary to determine the optimal dose. For a similar ETB antagonist, BQ-788, an intravenous infusion rate of 3 mg/kg/h has been used in conscious rats. A starting point for this compound could be extrapolated from in vitro potency and other in vivo studies, but requires empirical determination.
-
Frequency and Duration: The treatment can be administered as a continuous infusion or as single or multiple bolus injections. The duration of the study will depend on the endpoints being investigated (e.g., acute hemodynamic effects vs. chronic effects on renal fibrosis).
-
-
Monitoring and Data Collection:
-
Hemodynamics: Continuously monitor blood pressure and heart rate via telemetry or indwelling catheters.
-
Renal Function: Collect 24-hour urine samples to measure proteinuria, albuminuria, and creatinine clearance. Collect blood samples to measure serum creatinine and blood urea (B33335) nitrogen (BUN).
-
Pharmacokinetics: If feasible, collect serial blood samples at predetermined time points after administration to determine the pharmacokinetic profile of this compound.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals.
-
Collect blood and urine for final biochemical analysis.
-
Perfuse and collect kidneys and heart for histopathological analysis (e.g., H&E, PAS, Masson's trichrome staining) and molecular analysis (e.g., gene expression of fibrotic and inflammatory markers).
-
Concluding Remarks
The selective ETB receptor antagonist this compound is a valuable research tool for investigating the role of the ETB receptor in the pathophysiology of renal disease. The available evidence from studies in the DOCA-salt hypertensive rat model suggests that ETB receptor activation is protective, and its blockade with this compound may exacerbate hypertension and renal injury. Researchers planning to use this compound in renal failure models should carefully consider the specific model and endpoints. Due to the limited availability of detailed in vivo protocols and pharmacokinetic data in the context of renal impairment, preliminary dose-finding and pharmacokinetic studies are highly recommended. Further research is warranted to fully characterize the effects and therapeutic potential of modulating the ETB receptor in various forms of chronic kidney disease.
References
- 1. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin Receptor Antagonists in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ro 46-8443 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-8443 is the first non-peptide, selective antagonist of the endothelin B (ETB) receptor.[1] It demonstrates a high degree of selectivity for the ETB receptor over the endothelin A (ETA) receptor, making it a valuable tool for investigating the physiological and pathological roles of the ETB receptor.[2][3][4] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound through receptor binding, functional antagonism, and downstream signaling assays.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant endothelin receptor antagonists, providing a comparative overview of their in vitro activities.
Table 1: In Vitro Receptor Binding Affinity of Endothelin Receptor Antagonists
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) | Cell/Tissue Source | Radioligand | Reference |
| This compound | ETB | 34-69 | N/A | CHO cells expressing human ETB receptor | [125I]-ET-1 | [2] |
| ETA | 6800 | N/A | CHO cells expressing human ETA receptor | [125I]-ET-1 | **** | |
| BQ-123 | ETA | 7.3 | 25 | Human pulmonary artery smooth muscle cells | [125I]-ET-1 | |
| A-192621 | ETB | 4.5 | 8.8 | N/A | N/A | |
| ETA | 4280 | 5600 | N/A | N/A | ||
| Bosentan | ETA | N/A | 4.7 | Human smooth muscle cells | [125I]-ET-1 | |
| ETB | N/A | 95 | Human placenta | [125I]-ET-1 |
N/A: Not Available
Table 2: In Vitro Functional Antagonism of Endothelin Receptor Antagonists
| Compound | Assay Type | Agonist | Tissue/Cell Model | Measured Parameter | pA2 | Reference |
| This compound | Vasoconstriction | Sarafotoxin S6c | Rat isolated aorta | Inhibition of contraction | N/A | Implied from functional inhibition studies |
| Tezosentan | N/A | N/A | N/A | N/A | 9.5 (ETA), 7.7 (ETB) | |
| Aprocitentan | N/A | N/A | N/A | N/A | 6.7 (ETA), 5.5 (ETB) |
N/A: Not Available
Experimental Protocols
Radioligand Binding Assay for ETB Receptor
This protocol determines the binding affinity of this compound to the ETB receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human ETB receptor.
-
[125I]-Endothelin-1 ([125I]-ET-1) as the radioligand.
-
This compound (test compound).
-
Unlabeled ET-1 (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 5 mM EDTA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of the this compound dilution, 50 µL of [125I]-ET-1 (at a final concentration equal to its Kd), and 150 µL of the membrane preparation (containing 10-20 µg of protein).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a saturating concentration of unlabeled ET-1 (e.g., 1 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1) using non-linear regression analysis.
References
Application Notes and Protocols for the Study of Coronary Vasoconstriction Using Ro 46-8443
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-8443 is a potent and highly selective non-peptide antagonist of the endothelin B (ETB) receptor.[1][2][3] With a significantly greater affinity for the ETB receptor over the ETA receptor, this compound serves as a critical pharmacological tool for elucidating the specific roles of ETB receptor-mediated signaling in cardiovascular function and disease.[1][4] Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor, and its effects are mediated through two receptor subtypes: ETA and ETB. While ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction, ETB receptors are found on both endothelial cells, where they can induce vasodilation via nitric oxide (NO) and prostacyclin release, and on smooth muscle cells, where they can also contribute to vasoconstriction. The selective blockade of ETB receptors by this compound allows researchers to dissect the complex and sometimes opposing roles of the endothelin system in the regulation of coronary vascular tone.
These application notes provide a comprehensive overview of the use of this compound in studying coronary vasoconstriction, including its mechanism of action, detailed experimental protocols for both in vivo and in vitro studies, and a summary of key quantitative data.
Mechanism of Action
This compound functions as a competitive antagonist at the ETB receptor. By binding to the ETB receptor, it prevents the binding of endogenous endothelins (e.g., ET-1) and selective ETB agonists like sarafotoxin S6c. This blockade allows for the investigation of the physiological and pathophysiological consequences of inhibiting ETB receptor signaling. In the context of coronary vasoconstriction, this compound can help to:
-
Determine the contribution of ETB receptors on smooth muscle cells to coronary vasoconstriction.
-
Investigate the role of endothelial ETB receptors in modulating vascular tone through the release of vasodilators.
-
Explore the interplay between the endothelin and nitric oxide systems in regulating coronary blood flow.
Data Presentation
The following tables summarize the quantitative data on the selectivity and effects of this compound in the context of coronary vasoconstriction studies.
Table 1: In Vitro Receptor Binding and Potency of this compound
| Parameter | Receptor | Value | Species/Cell Line | Reference |
| IC50 | ETB | 34-69 nM | Not Specified | |
| IC50 | ETA | 6800 nM | Not Specified | |
| Selectivity | ETB vs. ETA | At least 100-fold | Not Specified |
Table 2: Effects of this compound on Coronary Hemodynamics in Conscious Dogs
| Condition | Parameter | Control | This compound | L-NAME | L-NAME + this compound | Reference |
| Baseline | Coronary Diameter (mm) | 3.53 ± 0.07 | No significant change | Not specified | No further effect | |
| Coronary Blood Flow (ml/min) | 38 ± 5 | 40 ± 4 | Not specified | No further effect | ||
| Heart Rate (beats/min) | 77 ± 3 | 66 ± 2 | Not specified | Not specified | ||
| Left Ventricular Pressure (mmHg) | 113 ± 3 | 120 ± 4 | Not specified | Not specified | ||
| Adenosine (B11128) Infusion | Change in Coronary Diameter (mm) | 0.25 ± 0.03 | No significant change | Nearly abolished | No further effect | |
| Change in Coronary Blood Flow (ml/min) | 28 ± 4 | No significant change | Slightly reduced | No further effect | ||
| Sarafotoxin S6c (0.3 µg, i.c.) | Early Rise in CBF (%) | 63 ± 17 | 2 ± 2 | Not applicable | Not applicable | |
| Late Decrease in CBF (%) | 24 ± 3 | 6 ± 2 | Not applicable | Not applicable |
CBF: Coronary Blood Flow; L-NAME: Nω-nitro-L-arginine methyl ester (a nitric oxide synthase inhibitor); i.c.: intracoronary.
Experimental Protocols
Protocol 1: In Vivo Study of Coronary Vasoconstriction in a Conscious Canine Model
This protocol is adapted from studies investigating the role of ETB receptors in modulating coronary artery diameter and blood flow in conscious dogs.
1. Animal Preparation and Instrumentation:
-
Healthy mongrel dogs are surgically instrumented under anesthesia and sterile conditions.
-
A thoracotomy is performed to access the heart.
-
A catheter is placed in the proximal circumflex coronary artery for intracoronary (i.c.) drug administration.
-
A Doppler flow probe is placed around the circumflex artery to measure coronary blood flow (CBF).
-
Miniature ultrasonic piezoelectric crystals are sutured on opposite sides of the vessel to measure external coronary diameter (CD).
-
All leads and catheters are tunneled subcutaneously and exteriorized between the scapulae.
-
Allow a recovery period of 2 to 4 weeks post-surgery.
2. Experimental Procedure:
-
Conduct experiments in conscious, healthy dogs pretreated with intravenous indomethacin (B1671933) (5.0 mg/kg) to inhibit prostaglandin (B15479496) synthesis.
-
Establish a stable baseline of hemodynamic parameters (CD, CBF, heart rate, blood pressure).
-
To assess the effect of this compound alone:
-
Administer this compound via intracoronary infusion. A typical dose is a loading dose of 30.0 μg/kg/min for 10 minutes, followed by a continuous maintenance infusion of 1.0 μg/kg/min.
-
Monitor and record all hemodynamic parameters continuously.
-
To assess flow-dependent dilation, induce hyperemia with an intracoronary infusion of adenosine (e.g., 200 and 500 ng/kg/min).
-
-
To assess the interaction with the nitric oxide system:
-
After a washout period, administer the nitric oxide synthase inhibitor L-NAME (e.g., 50.0 μg/kg/min i.c. for 12 minutes) to block endogenous NO production.
-
Once a new stable baseline is achieved, repeat the this compound infusion protocol as described above.
-
Re-evaluate the response to adenosine infusion in the presence of both L-NAME and this compound.
-
3. Data Analysis:
-
Data are typically reported as mean ± SEM.
-
Statistical comparisons can be made using paired t-tests or ANOVA followed by post-hoc tests to compare responses before and after drug administration.
Protocol 2: In Vitro Study of Coronary Artery Reactivity Using Isolated Arterial Rings
This protocol is based on methodologies used to examine the direct effects of this compound on isolated coronary artery segments.
1. Tissue Preparation:
-
Obtain coronary arteries from a suitable animal model (e.g., canine or human explanted hearts).
-
Carefully dissect the epicardial coronary arteries and cut them into rings of 3-5 mm in length.
-
The endothelium can be left intact or be mechanically removed for specific experimental aims.
2. Organ Bath Setup:
-
Mount the arterial rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate under a resting tension (e.g., 5 g) for at least 60 minutes.
3. Experimental Procedure:
-
To assess the effect of this compound on ET-1 induced contraction:
-
Pre-incubate the arterial rings with this compound (e.g., 10⁻⁶ mol/L) for a sufficient period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to ET-1.
-
Compare the ET-1 response in the presence and absence of this compound.
-
-
To assess the effect of this compound on ETB agonist-induced responses:
-
Pre-contract the arterial rings with an agent such as prostaglandin F2α (PGF2α).
-
Generate a concentration-response curve to the selective ETB agonist sarafotoxin S6c.
-
In a separate set of rings, pre-incubate with this compound (e.g., 10⁻⁷ mol/L) before constructing the sarafotoxin S6c concentration-response curve.
-
4. Data Analysis:
-
Express changes in tension as a percentage of a maximal contraction induced by a reference agent (e.g., KCl).
-
Calculate pD2 (-log EC50) values for agonists in the presence and absence of the antagonist to determine the nature of the antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for studying this compound.
Caption: Endothelin signaling in vascular cells and the inhibitory action of this compound.
Caption: General experimental workflows for in vivo and in vitro studies.
References
In Vivo Delivery of Ro 46-8443: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-8443 is a potent and highly selective, non-peptide antagonist of the endothelin B (ETB) receptor.[1][2][3][4] It exhibits a selectivity for the ETB receptor that is up to 2000-fold higher than for the ETA receptor.[1] This selectivity makes this compound an invaluable tool for elucidating the physiological and pathophysiological roles of the ETB receptor in various biological systems. In vivo studies are crucial for understanding its effects on systemic parameters such as blood pressure and its potential therapeutic applications.
This document provides detailed application notes and protocols for the in vivo delivery of this compound, covering various administration routes, vehicle formulations, and dosage guidelines based on preclinical studies.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in the table below. Its limited aqueous solubility necessitates the use of specific vehicle formulations for in vivo administration.
| Property | Value |
| Molecular Formula | C₃₁H₃₅N₃O₈S |
| Molecular Weight | 609.69 g/mol |
| Solubility | Soluble in DMSO, insoluble in water. |
| Purity (by HPLC) | ≥ 98% |
| Appearance | Powder |
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various in vivo studies.
| Animal Model | Administration Route | Dosage | Vehicle | Observed Effect | Reference |
| Normotensive Rats | Intravenous | Not specified | Not specified | Decreased blood pressure. | |
| Spontaneously Hypertensive Rats (SHR) | Intravenous | Not specified | Not specified | Increased blood pressure (pressor effect). | |
| DOCA-Salt Hypertensive Rats | Intravenous | Not specified | Not specified | Increased blood pressure (pressor effect). | |
| Conscious Dogs | Intracoronary (i.c.) | 30.0 µg/kg/min for 10 min, then 1.0 µg/kg/min continuous infusion | Not specified | Blockade of ETB receptor-mediated responses. | |
| Mice | Not specified | 10 mg/kg | Not specified | Reduced oleic acid-induced lung injury. | |
| Mice | Not specified | 30 mg/kg | Not specified | Inhibited neutrophil infiltration induced by oleic acid. | |
| DOCA-Salt Hypertensive Rats | Intravenous (bolus) | Not specified | Not specified | Greater hypertensive effect compared to normotensive control rats. |
Experimental Protocols
Vehicle Formulations
Due to its poor water solubility, this compound requires a vehicle that can solubilize it for in vivo administration. Below are protocols for preparing different vehicle formulations.
Protocol 1: Clear Solution for Intravenous (IV) Injection
This formulation is suitable for preparing a clear solution of this compound for intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock solution in DMSO is a convenient starting point.
-
In a sterile conical tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final concentration of PEG300 should be 40% of the total volume.
-
Mix thoroughly using a vortex mixer until the solution is homogeneous.
-
Add Tween-80 to the mixture. The final concentration of Tween-80 should be 5% of the total volume.
-
Mix again until the solution is clear and homogeneous.
-
Add saline to reach the final desired volume. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Ensure the final solution is clear. If any precipitation is observed, gentle warming and/or sonication may be used to aid dissolution.
-
This working solution should be prepared fresh on the day of use.
Protocol 2: Suspension for Oral Gavage or Intraperitoneal (IP) Injection
This protocol is for preparing a suspended solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
-
Sterile, conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile conical tube, add the required volume of the 20% SBE-β-CD in saline solution.
-
Add the appropriate volume of the this compound DMSO stock solution to the SBE-β-CD solution. For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
This suspension should be prepared fresh and used on the same day.
Protocol 3: Solution in Corn Oil for Oral Administration
This formulation can be used for oral administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile, conical tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a clear stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile conical tube, add the desired volume of corn oil.
-
Add the appropriate volume of the this compound DMSO stock solution to the corn oil. For example, to prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.
-
Mix the solution thoroughly using a vortex mixer until it is homogeneous.
-
This solution should be used with caution for continuous dosing periods exceeding half a month. It is recommended to prepare it fresh for each use.
Signaling Pathways and Experimental Workflows
Endothelin B Receptor Signaling Pathway
This compound acts by blocking the endothelin B (ETB) receptor. The activation of the ETB receptor by its endogenous ligand, endothelin-1 (B181129) (ET-1), triggers a cascade of intracellular signaling events. In endothelial cells, this typically leads to vasodilation through the production of nitric oxide (NO) and prostacyclin. In smooth muscle cells, ETB receptor activation can contribute to vasoconstriction. The following diagram illustrates the simplified signaling pathway of the ETB receptor, which is inhibited by this compound.
Caption: Simplified ETB receptor signaling pathway blocked by this compound.
Experimental Workflow for In Vivo Administration
The following diagram outlines a general workflow for conducting an in vivo study with this compound.
References
Application Notes and Protocols: Ro 46-8443 for Blocking ETB Receptor-Mediated Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 46-8443 is a pioneering non-peptide, selective antagonist for the endothelin B (ETB) receptor.[1][2][3] Its high selectivity makes it an invaluable tool for investigating the physiological and pathophysiological roles of the ETB receptor.[1] Endothelin receptors, including ETA and ETB subtypes, are G protein-coupled receptors (GPCRs) that mediate a range of cellular processes.[4] While ETA receptor activation is primarily linked to vasoconstriction, the ETB receptor has more diverse functions, including both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction, depending on the tissue and cellular context. This compound competitively binds to the ETB receptor, enabling researchers to dissect its specific contributions to cellular signaling and physiological responses.
Data Presentation
Table 1: In Vitro Activity of this compound
This table summarizes the binding affinity and functional inhibitory potency of this compound for the endothelin A (ETA) and endothelin B (ETB) receptors. The data highlights the significant selectivity of this compound for the ETB receptor.
| Parameter | Receptor Subtype | Value | Fold Selectivity (ETA/ETB) | Reference |
| IC50 | ETB | 34-69 nM | ~100-200 fold | |
| ETA | 6800 nM | |||
| Ki | ETB | 95 nM | ~2000 fold | |
| ETA | 4.7 nM |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibitory constant) are measures of antagonist potency. Lower values indicate higher potency.
Signaling Pathways and Experimental Visualization
ETB Receptor Signaling Pathway
The endothelin B (ETB) receptor, upon activation by its ligand endothelin-1 (B181129) (ET-1), initiates a cascade of intracellular signaling events. In endothelial cells, this typically leads to the production of vasodilators like nitric oxide (NO) and prostacyclin (PGI2). In smooth muscle cells, activation can lead to vasoconstriction. This compound acts by blocking the initial binding of ET-1 to the ETB receptor.
Caption: ETB receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Characterizing this compound
This diagram outlines a typical experimental workflow for characterizing the inhibitory effect of this compound on ETB receptor-mediated responses.
Caption: A generalized workflow for assessing the antagonist activity of this compound.
Mechanism of Action: Competitive Antagonism
This diagram illustrates the competitive binding mechanism of this compound at the ETB receptor. This compound and the natural ligand, ET-1, compete for the same binding site on the receptor.
Caption: Competitive antagonism of this compound at the ETB receptor binding site.
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the ETB receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human ETB receptor.
-
Radiolabeled endothelin-1 (e.g., [¹²⁵I]-ET-1).
-
This compound.
-
Non-labeled ET-1 (for determining non-specific binding).
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 1 mM MgCl₂, and 0.2% BSA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, add the following to each well:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of non-labeled ET-1 (e.g., 1 µM) (for non-specific binding).
-
50 µL of the this compound serial dilutions.
-
-
Add 50 µL of [¹²⁵I]-ET-1 (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay - Calcium Mobilization
Objective: To assess the inhibitory effect of this compound on ETB receptor-mediated intracellular calcium release.
Materials:
-
Cells expressing the human ETB receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
This compound.
-
ETB receptor agonist (e.g., ET-1 or Sarafotoxin S6c).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium from the cells and add the loading solution to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer containing varying concentrations of this compound to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin kinetic reading (measuring fluorescence intensity over time).
-
After establishing a stable baseline, add a specific concentration of the ETB agonist (e.g., EC80 concentration of ET-1) to all wells.
-
Continue to record the fluorescence for several minutes to capture the peak calcium response.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup and cell lines. Always refer to the manufacturer's instructions for reagents and equipment.
References
Troubleshooting & Optimization
Ro 46-8443 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Ro 46-8443, a selective non-peptide endothelin ETB receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but is not soluble in water.[1]
Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?
A2: The maximum concentration of this compound in DMSO is reported to be as high as 250 mg/mL.[2][3][4][5] However, other sources report solubility in DMSO at 55 mg/mL (90.21 mM). It is often recommended to use ultrasonication to aid dissolution at higher concentrations.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in DMSO. For cell experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it with culture medium, PBS, or physiological saline. Ensure the final concentration of DMSO in your experimental setup is non-toxic to the cells, typically not exceeding 0.1%.
Q4: How should I store this compound solutions?
A4: this compound powder can be stored at -20°C for up to 3 years. In solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles. For short-term use (within one week), aliquots can be stored at 4°C.
Troubleshooting Guide: Solubility Issues
Issue 1: this compound powder is not dissolving completely in DMSO.
-
Solution 1: Sonication: Use an ultrasonic cleaner to aid dissolution. This can help break up any clumps and increase the surface area of the powder exposed to the solvent.
-
Solution 2: Gentle Heating: If sonication is not sufficient, gentle heating can be applied. However, be cautious with temperature to avoid degradation of the compound. Specific temperature and duration parameters are not well-documented, so a gradual increase in temperature with constant monitoring is advised.
Issue 2: Precipitation occurs when diluting the DMSO stock solution with an aqueous buffer or cell culture medium.
-
Solution 1: Lower the Final Concentration: The most common reason for precipitation is that the final concentration of this compound in the aqueous solution is above its solubility limit. Try diluting to a lower final concentration.
-
Solution 2: Use of Co-solvents for In Vivo Studies: For in vivo experiments, a multi-component solvent system is often necessary to maintain solubility. Here are some reported formulations:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This protocol can yield a clear solution of at least 2.08 mg/mL.
-
Protocol 2: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline). This results in a suspended solution of 2.08 mg/mL and may require sonication.
-
Protocol 3: A mixture of 10% DMSO and 90% Corn Oil, yielding a clear solution of at least 2.08 mg/mL.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Notes |
| DMSO | 250 mg/mL (410.04 mM) | Ultrasonic treatment may be needed. |
| DMSO | 55 mg/mL (90.21 mM) | Sonication is recommended. |
| Water | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.41 mM) | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.41 mM) | Forms a suspended solution; requires sonication. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.41 mM) | Results in a clear solution. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mg of this compound (Molecular Weight: 609.69 g/mol ), you will be preparing a 1.64 mL solution.
-
Dissolving: Add the appropriate volume of DMSO to the powder. For 1 mg, add 0.164 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until a clear solution is obtained.
-
Storage: Store the stock solution in aliquots at -80°C for long-term storage or at -20°C for up to a month.
Protocol for Preparing a Working Solution for In Vivo Studies (using Protocol 1 from the Troubleshooting Guide)
-
Prepare Stock Solution: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300.
-
Add DMSO Stock: Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. This will result in a final this compound concentration of 2.08 mg/mL.
-
Use Freshly: It is recommended to prepare this working solution fresh on the day of use.
Visualizations
Caption: Signaling pathway of this compound as an ETB receptor antagonist.
Caption: Experimental workflow for dissolving this compound.
References
Technical Support Center: Optimizing Ro 46-8443 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 46-8443, a potent and selective endothelin B (ETB) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the first non-peptide, selective antagonist of the endothelin B (ETB) receptor.[1][2] Its mechanism of action is to competitively bind to the ETB receptor, thereby inhibiting the physiological effects of endothelin-1 (B181129) (ET-1) and other endothelins that are mediated through this receptor.[1][2] It displays a high degree of selectivity for the ETB receptor over the ETA receptor.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water. To prepare a stock solution, dissolve the powdered compound in DMSO. For example, to make a 10 mM stock solution, you would dissolve 6.097 mg of this compound (Molecular Weight: 609.69 g/mol ) in 1 mL of DMSO. Sonication may be used to aid dissolution.
Q4: What is the recommended final concentration of DMSO in my in vitro experiments?
To avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1%. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the experimental wells) in your experiments to account for any potential effects of the solvent.
Q5: What are the known off-target effects or potential side effects of endothelin receptor antagonists?
While this compound is highly selective for the ETB receptor, it is important to be aware of the general class effects of endothelin receptor antagonists. In clinical settings, some endothelin receptor antagonists have been associated with potential side effects such as headache, flushing, peripheral edema, and in some cases, hepatotoxicity. In preclinical in vivo studies, this compound has been observed to cause a decrease in blood pressure in normotensive rats, but an increase in blood pressure in hypertensive rat models (SHR and DOCA-salt). This is thought to be due to the blockade of ETB receptor-mediated nitric oxide release.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Receptor | Value | Species | Reference |
| IC50 | ETB | 34-69 nM | Human | |
| IC50 | ETA | 6800 nM | Human | |
| Selectivity (ETA/ETB) | - | >100-fold | - |
Table 2: Stock Solution Preparation for this compound (MW: 609.69 g/mol )
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO |
| 1 mM | 0.61 mg |
| 5 mM | 3.05 mg |
| 10 mM | 6.10 mg |
| 20 mM | 12.20 mg |
Experimental Protocols & Methodologies
1. Radioligand Binding Assay for ETB Receptor
This protocol is adapted for determining the binding affinity of this compound to the ETB receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the human ETB receptor.
-
[125I]-ET-1 (radioligand).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
GF/C filter plates.
-
Scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I]-ET-1 (typically at its Kd concentration), and varying concentrations of this compound (e.g., from 10 pM to 100 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
To determine non-specific binding, include wells with a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC50 value of this compound.
-
2. Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit ET-1-induced calcium release in cells expressing the ETB receptor.
-
Materials:
-
Cells expressing the ETB receptor (e.g., CHO-ETB cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
ET-1.
-
This compound.
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Measure the baseline fluorescence using a fluorescent plate reader.
-
Add a fixed concentration of ET-1 (typically EC80) to stimulate calcium release and immediately begin measuring the fluorescence intensity over time.
-
Analyze the data by calculating the increase in fluorescence over baseline and plot the response against the concentration of this compound to determine its IC50.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of ETB receptor activity in vitro. | 1. Incorrect concentration of this compound: Calculation error or degradation of the compound. 2. Inadequate incubation time: The antagonist did not have enough time to bind to the receptor. 3. Cell culture issues: Low receptor expression, poor cell health. 4. Precipitation of this compound: Compound may not be fully dissolved in the final assay medium. | 1. Verify calculations and prepare a fresh stock solution. Confirm the purity of the compound. 2. Increase the pre-incubation time with this compound before adding the agonist. 3. Check cell viability and confirm ETB receptor expression (e.g., via qPCR or Western blot). 4. Ensure the final concentration of DMSO is low and that the compound remains in solution. Consider using a different vehicle for aqueous solutions if necessary. |
| Unexpected increase in a biological response in vitro. | 1. Off-target effects: At very high concentrations, this compound might interact with other signaling pathways. 2. Cellular stress response: High concentrations of the compound or the vehicle (DMSO) could be causing a non-specific cellular response. | 1. Perform a dose-response curve to ensure you are working within the selective concentration range. Test for effects in a cell line that does not express the ETB receptor. 2. Lower the concentration of this compound and the vehicle. Include appropriate vehicle controls. |
| In vivo, this compound causes an increase in blood pressure in a hypertensive animal model. | Blockade of endothelial ETB receptor-mediated vasodilation: In hypertensive models, the vasodilatory role of endothelial ETB receptors can be more pronounced. Blocking these receptors can unmask the vasoconstrictor effects of ET-1 acting on ETA receptors. | This is a known pharmacological effect of ETB antagonists in certain pathological states. Consider co-administration with an ETA receptor antagonist to dissect the roles of each receptor. Carefully select the animal model and dose based on the experimental question. |
| Poor solubility or precipitation of this compound in in vivo formulations. | Low aqueous solubility: this compound is poorly soluble in water. | For oral or intraperitoneal injections, consider formulating this compound in a vehicle such as 20% SBE-β-CD in saline or in corn oil. Always prepare fresh on the day of use. |
Visualizations
Caption: Endothelin B receptor signaling pathway in endothelial cells leading to vasodilation.
Caption: General experimental workflow for optimizing this compound concentration in in vitro assays.
References
Technical Support Center: Ro 46-8443 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective ETB receptor antagonist, Ro 46-8443.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the first non-peptide, selective antagonist for the endothelin ETB receptor.[1] It functions by competitively binding to the ETB receptor, thereby inhibiting the physiological effects mediated by the activation of this receptor.[1] This selectivity allows researchers to investigate the specific roles of the ETB receptor in various physiological and pathological processes.
Q2: What is the selectivity profile of this compound?
A2: this compound displays a high selectivity for the ETB receptor over the ETA receptor. It has been reported to have up to a 2000-fold higher affinity for the ETB receptor.[1]
Q3: What are the common research applications for this compound?
A3: this compound is a valuable tool for elucidating the role of ETB receptors in various conditions. It is frequently used in studies related to cardiovascular diseases, particularly in models of hypertension.[2][3] Its ability to selectively block ETB receptors helps in understanding the distinct contributions of ETA and ETB receptor signaling pathways.
Troubleshooting Guide
Solubility and Vehicle Preparation
Problem: I am having difficulty dissolving this compound for my in vivo experiments. The compound is precipitating out of solution.
Solution:
This compound has poor solubility in aqueous solutions. A common and effective method for preparing a vehicle for in vivo administration involves a multi-component solvent system. It is recommended to prepare the solution fresh on the day of use.
Recommended Vehicle Composition:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation can achieve a solubility of ≥ 2.08 mg/mL.
Detailed Protocol for Vehicle Preparation:
To prepare a 1 mL working solution, follow these steps sequentially:
-
Start with the required amount of this compound powder.
-
Add 100 µL of DMSO to the powder and vortex until fully dissolved.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until you have a clear solution.
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Experimental Variability and Unexpected Results
Problem: I am observing inconsistent or unexpected effects on blood pressure in my animal models after administering this compound.
Solution:
The physiological response to this compound can vary significantly depending on the animal model and its baseline physiological state.
-
Normotensive vs. Hypertensive Models: In normotensive rats, this compound has been observed to decrease blood pressure. Conversely, in hypertensive models like spontaneously hypertensive rats (SHR) and DOCA-salt hypertensive rats, it can induce a pressor effect. This is thought to be due to the blockade of ETB receptor-mediated nitric oxide release, which is a key vasodilator pathway.
-
Experimental Design Considerations:
-
Acclimatization: Ensure animals are properly acclimatized to minimize stress-induced physiological changes.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) can influence the pharmacokinetic and pharmacodynamic profile of the compound.
-
Dose-Response: It is crucial to perform a dose-response study to determine the optimal concentration for your specific model and experimental question.
-
In Vitro Assay Issues
Problem: My in vitro dose-response curves are not showing the expected rightward shift with increasing concentrations of this compound.
Solution:
A parallel rightward shift in the concentration-response curve of an agonist (like endothelin-1) in the presence of increasing concentrations of an antagonist is characteristic of competitive antagonism. If you are not observing this, consider the following:
-
Compound Stability: Ensure the stability of your this compound stock solutions. It is recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Incubation Time: The pre-incubation time with the antagonist before adding the agonist can be critical. Ensure sufficient time for the antagonist to reach equilibrium with the receptors.
-
Assay System: Verify the expression and functionality of ETB receptors in your chosen cell line or tissue preparation.
-
Agonist Concentration: Use an appropriate concentration range for the agonist to generate a full dose-response curve.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | IC50 (nM) |
| ETB | 34 - 69 |
| ETA | 6800 |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound.
-
Cell Culture: Use a cell line expressing the endothelin receptor of interest (e.g., CHO cells transfected with human ETB receptors).
-
Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to isolate the cell membrane fraction.
-
Binding Reaction: In a multi-well plate, combine the cell membrane preparation, a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Washing: Rapidly filter the contents of each well and wash with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity remaining on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Endothelin signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues with this compound.
References
- 1. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor [pubmed.ncbi.nlm.nih.gov]
- 2. The role of ETB receptors in normotensive and hypertensive rats as revealed by the non-peptide selective ETB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
Improving the stability of Ro 46-8443 in solution
Welcome to the technical support center for Ro 46-8443, a selective non-peptide endothelin ETB receptor antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and ensuring the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the endothelin B (ETB) receptor.[1][2] It is a non-peptide small molecule that competitively binds to the ETB receptor, inhibiting the downstream signaling pathways typically activated by endothelin-1 (B181129) (ET-1).[2] This selectivity makes it a valuable tool for investigating the specific roles of the ETB receptor in various physiological and pathological processes.
Q2: What is the solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is not soluble in water. For experimental purposes, it is recommended to prepare a concentrated stock solution in DMSO.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the integrity of the compound. Recommendations are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the DMSO stock solution into single-use volumes.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound solutions.
Issue 1: Precipitation of this compound in aqueous solutions or cell culture media.
-
Cause: this compound is poorly soluble in aqueous environments. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
-
Solution:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.1% in your experimental setup. Most cell types can tolerate this concentration without significant toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform serial dilutions in your aqueous buffer or media. This gradual decrease in DMSO concentration can help maintain solubility.
-
Gentle Mixing: When adding the this compound solution to your aqueous medium, ensure gentle but thorough mixing to facilitate dispersion.
-
Use of Solubilizing Agents (for in vivo studies): For animal studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility and maintain the compound in solution.[1]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Solution 1: Adhere to Storage Guidelines. Strictly follow the recommended storage conditions for both the powdered compound and stock solutions (see Q3 in the FAQ section). Prepare fresh working solutions from the frozen stock for each experiment. Avoid prolonged exposure of solutions to ambient temperature and light.
-
Cause 2: Off-target effects or complex pharmacology. The endothelin system has complex signaling pathways. In some contexts, blockade of ETB receptors can lead to increased plasma levels of endothelin-1, which could then act on unblocked ETA receptors, leading to vasoconstriction.
-
Solution 2: Careful Experimental Design and Data Interpretation. Be aware of the potential for complex physiological responses when interpreting your data. Consider using an ETA receptor antagonist in conjunction with this compound in some experimental designs to dissect the specific roles of each receptor.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | 55 mg/mL (90.21 mM) | |
| Water | Insoluble | |
| Storage Conditions | ||
| Powder | -20°C (up to 3 years) or 4°C (up to 2 years) | |
| Stock Solution in DMSO (-80°C) | Up to 6 months | |
| Stock Solution in DMSO (-20°C) | Up to 1 month |
Table 2: In Vitro Activity of this compound
| Parameter | Receptor | Value | Reference |
| IC50 | ETB | 34-69 nM | |
| ETA | 6800 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 609.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.097 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For 6.097 mg, add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: General Protocol for a Competitive Radioligand Binding Assay
This protocol provides a general framework. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for your specific experimental system.
Materials:
-
Cell membranes or tissues expressing the ETB receptor
-
Radiolabeled endothelin-1 (e.g., [125I]-ET-1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Non-specific binding control (a high concentration of unlabeled ET-1)
-
96-well filter plates (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Prepare Reagents: Dilute the this compound stock solution to various concentrations in the binding buffer. Also, prepare the radioligand solution in the binding buffer at a concentration typically near its Kd.
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Binding buffer
-
A range of concentrations of this compound (or vehicle for total binding and unlabeled ET-1 for non-specific binding)
-
Radiolabeled ET-1
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying and Counting: Dry the filter plate and add a scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.
Visualizations
References
How to prevent off-target effects of Ro 46-8443
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and identify off-target effects of Ro 46-8443, a selective endothelin B (ETB) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the first non-peptide, selective antagonist of the endothelin B (ETB) receptor.[1][2] Its primary target is the ETB receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including vasoconstriction, vasodilation, and cell proliferation.[3][4][5]
Q2: How selective is this compound for the ETB receptor?
A2: this compound exhibits high selectivity for the ETB receptor over the ETA receptor. In vitro studies have shown that it is at least 100-fold, and in some cases up to 2000-fold, more selective for ETB than ETA receptors.
Q3: What are the known on-target effects of this compound that could be misinterpreted as off-target effects?
A3: The physiological response to this compound can vary depending on the experimental model and tissue context. For instance, in normotensive rats, this compound can cause a decrease in blood pressure. However, in hypertensive rat models like spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, it can induce a pressor effect. This is due to the blockade of endothelial ETB receptors that mediate vasodilation through nitric oxide (NO) release. It is crucial to understand the specific roles of ETB receptors in your experimental system to correctly interpret the observed effects.
Q4: Are there any known true off-target effects of this compound on other proteins?
A4: Currently, there is limited publicly available information from broad off-target screening panels (e.g., kinase or GPCR panels) for this compound. While its high selectivity for the ETB receptor over the ETA receptor is well-documented, researchers should not assume the complete absence of off-target interactions with other unrelated proteins, especially at higher concentrations.
Q5: What is a suitable negative control for experiments with this compound?
A5: An ideal negative control would be a structurally similar but biologically inactive analog of this compound. However, a commercially available, validated inactive analog for this compound is not readily documented. In the absence of such a control, it is crucial to employ other validation methods outlined in the troubleshooting guide to confirm that the observed effects are on-target.
Quantitative Data Summary
The following table summarizes the in vitro potency and selectivity of this compound.
| Target | IC50 (nM) | Selectivity (fold) vs. ETA | Reference |
| ETB Receptor | 34-69 | - | |
| ETA Receptor | 6800 | >100 |
Signaling Pathway
The diagram below illustrates the signaling pathway of endothelin receptors and the point of intervention for this compound.
Troubleshooting Guide
This guide provides a systematic approach to investigate and mitigate potential off-target effects of this compound.
Issue 1: Unexpected or Inconsistent Phenotype
If the observed experimental outcome is not consistent with the known function of ETB receptor antagonism in your system, consider the following steps.
References
- 1. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 4. rpsg.org.uk [rpsg.org.uk]
- 5. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting data from Ro 46-8443 studies
Technical Support Center: Ro 46-8443
Welcome to the technical support resource for this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers interpret and navigate the complexities of working with this selective ETB receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-peptide, selective antagonist for the endothelin B (ETB) receptor.[1][2][3] It exhibits a high degree of selectivity for the ETB receptor over the ETA receptor subtype.[4][5] Its primary action is to block the binding of endothelins (e.g., ET-1) to the ETB receptor, thereby inhibiting its downstream signaling.
Q2: What is the reported binding affinity and potency of this compound?
The inhibitory potency of this compound is typically reported using IC50 values from radioligand binding assays. Studies have shown high affinity for the ETB receptor with significantly lower affinity for the ETA receptor, confirming its selectivity.
Table 1: In Vitro Inhibitory Potency of this compound
| Receptor Subtype | Reported IC50 | Fold Selectivity (for ETB) | Source |
|---|---|---|---|
| ETB Receptor | 34-69 nM | - |
| ETA Receptor | 6800 nM (~6.8 µM) | >100-fold | |
IC50 values represent the concentration of antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand.
Troubleshooting Guide: Interpreting Conflicting In Vivo Data
A common challenge researchers face is the contradictory effect of this compound on blood pressure in different animal models. The following guide addresses the most frequent issue of observing an unexpected pressor (blood pressure-increasing) effect.
Problem: I administered this compound and observed an increase in blood pressure, but I expected a decrease or no change. Why is this happening?
This is a well-documented, context-dependent effect of this compound. The outcome depends on the balance between two opposing roles of the ETB receptor and the baseline physiological state of the animal model.
Root Cause Analysis:
The ETB receptor has two distinct, opposing functions based on its location:
-
On Endothelial Cells: Activation of ETB receptors stimulates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasorelaxation and a decrease in blood pressure.
-
On Vascular Smooth Muscle Cells (VSMC): Activation of ETB receptors on VSMCs mediates vasoconstriction, leading to an increase in blood pressure.
The net effect of this compound depends on which of these pathways is dominant in your experimental model.
Diagram 1: Dual Signaling Pathways of the ETB Receptor
References
- 1. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Addressing Ro 46-8443 antagonist activity decay
Welcome to the technical support center for Ro 46-8443, a selective endothelin ETB receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound, with a specific focus on addressing the potential for antagonist activity decay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the first non-peptide, selective antagonist of the endothelin ETB receptor.[1][2] It exhibits a high degree of selectivity for the ETB receptor over the ETA receptor, with IC50 values for ETB in the range of 34-69 nM, compared to approximately 6800 nM for ETA.[1] Its mechanism of action is competitive antagonism, meaning it binds to the ETB receptor and blocks the binding of the endogenous ligand, endothelin-1 (B181129) (ET-1), thereby inhibiting its downstream signaling effects.[2]
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure the long-term stability and activity of this compound, it is crucial to store it correctly. As a solid, it should be stored in a tightly sealed container, protected from moisture. For optimal stability, refer to the storage temperature guidelines provided by the supplier.
Q3: How should I prepare and store stock solutions of this compound to minimize activity decay?
A3: The stability of this compound is significantly lower in solution compared to its powdered form. Therefore, proper preparation and storage of stock solutions are critical to prevent loss of antagonist activity.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage Temperature: Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Always store in tightly sealed vials to prevent moisture absorption by the DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.
Q4: How many times can I freeze and thaw a stock solution of this compound?
A4: It is best practice to avoid multiple freeze-thaw cycles of this compound stock solutions, as this can lead to degradation and a decrease in antagonist activity. Aliquoting the stock solution into single-use vials is the most effective way to prevent this. If repeated use from the same stock is unavoidable, minimize the number of freeze-thaw cycles as much as possible.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound, with a focus on problems related to its antagonist activity.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected antagonist activity | 1. Degraded this compound stock solution: - Improper storage temperature.- Multiple freeze-thaw cycles.- Moisture contamination in DMSO.- Extended storage beyond recommended duration.- Exposure to light. | 1. Prepare a fresh stock solution: - Use a new vial of powdered this compound.- Use fresh, anhydrous DMSO.- Aliquot the new stock solution into single-use vials.- Store appropriately at -80°C or -20°C.2. Verify stock solution concentration: - If possible, use a spectrophotometer to confirm the concentration of your stock solution.3. Run a positive control: - Use a fresh batch of this compound or another known ETB antagonist to confirm that the assay is performing as expected. |
| 2. Suboptimal assay conditions: - Incorrect concentration of this compound used in the assay.- Issues with other assay components (e.g., cells, agonist, reagents). | 1. Optimize antagonist concentration: - Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay.2. Check other assay components: - Ensure the viability and proper passage number of your cell line.- Verify the concentration and activity of the ETB agonist (e.g., ET-1).- Check the expiration dates and proper storage of all reagents. | |
| Precipitation of this compound in aqueous assay buffer | 1. Poor solubility in aqueous solutions: - this compound is a hydrophobic molecule with limited solubility in aqueous buffers. | 1. Check the final DMSO concentration: - Ensure the final concentration of DMSO in your assay is sufficient to maintain the solubility of this compound, but not high enough to affect cell viability (typically ≤ 0.5%).2. Use a suitable buffer: - Consider using a buffer containing a small amount of serum or bovine serum albumin (BSA) to help maintain solubility. |
| Variability between experiments | 1. Inconsistent preparation of working solutions: - Pipetting errors.- Incomplete mixing. | 1. Standardize solution preparation: - Use calibrated pipettes.- Ensure thorough mixing of all solutions before use.2. Run replicates: - Include technical and biological replicates in your experiments to assess variability. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| -20°C | Up to 1 month | For short-term use. Aliquoting is still recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile, amber vials.
-
Label the vials clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: In Vitro ETB Receptor Functional Assay (Calcium Flux)
This protocol provides a general framework for a cell-based functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium levels.
Materials:
-
Cells expressing the human ETB receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
ETB receptor agonist (e.g., Endothelin-1)
-
This compound working solutions (prepared by diluting the stock solution in assay buffer)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the ETB receptor-expressing cells into the assay plates at an appropriate density and allow them to attach and grow overnight.
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add different concentrations of this compound working solutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plates at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline reading for a few seconds.
-
Add a pre-determined concentration of the ETB agonist (e.g., EC80 of ET-1) to all wells.
-
Continue recording the fluorescence signal for a few minutes to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: ETB Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for an In Vitro this compound Antagonist Assay.
Caption: Troubleshooting Logic for Addressing this compound Activity Issues.
References
Validation & Comparative
A Head-to-Head Comparison of Ro 46-8443 and BQ-788 for ETB Receptor Blockade
For researchers investigating the intricate roles of the endothelin (ET) system, particularly the ETB receptor subtype, the choice of a selective antagonist is a critical experimental decision. This guide provides an objective comparison of two widely used ETB receptor antagonists: Ro 46-8443, a non-peptide antagonist, and BQ-788, a peptide-based antagonist. This comparison is based on their pharmacological profiles, supported by experimental data from various studies.
At a Glance: Key Pharmacological Parameters
The following table summarizes the key quantitative data for this compound and BQ-788, offering a clear comparison of their binding affinities and selectivity for the ETB receptor over the ETA receptor.
| Parameter | This compound | BQ-788 | Reference |
| Chemical Class | Non-peptide | Peptide | [1] |
| IC50 for ETB Receptor | 34-69 nM | 1.2 nM | [2] |
| IC50 for ETA Receptor | 6800 nM | 1300 nM | [2] |
| Selectivity (ETA IC50 / ETB IC50) | ~100 - 200-fold | ~1083-fold | [2] |
| Ki for ETB Receptor | Not explicitly stated | Not explicitly stated | |
| Mode of Action | Competitive Antagonist | Competitive Antagonist | [3] |
In-Depth Pharmacological Profile
This compound: The First Non-Peptide ETB Selective Antagonist
This compound emerged as the first non-peptide molecule with high selectivity for the ETB receptor. Its development was a significant step forward, offering a tool with potentially different pharmacokinetic properties compared to its peptide counterparts. Studies have demonstrated its ability to competitively inhibit ETB receptor-mediated responses. The selectivity for the ETB receptor is reported to be up to 2000-fold in some assays, highlighting its utility in dissecting the specific functions of this receptor subtype.
BQ-788: A Potent and Widely Used Peptide Antagonist
BQ-788 is a potent and highly selective peptide antagonist of the ETB receptor. It has been extensively used as a pharmacological tool to investigate the physiological and pathophysiological roles of the ETB receptor. With an IC50 value in the low nanomolar range for the ETB receptor and over 1000-fold selectivity against the ETA receptor, BQ-788 is a benchmark compound for ETB receptor blockade. Its competitive nature of antagonism has been well-characterized in various functional assays.
Experimental Methodologies
The data presented in this guide are derived from key in vitro experiments. Below are detailed descriptions of the typical protocols used to characterize these antagonists.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (IC50 and Ki values) of a compound for its target receptor.
Objective: To quantify the ability of this compound and BQ-788 to displace a radiolabeled ligand from the ETB and ETA receptors.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target endothelin receptors (e.g., human Girardi heart cells for ETB, human neuroblastoma SK-N-MC cells for ETA).
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of the unlabeled antagonist (this compound or BQ-788).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Functional Assays: Vasoconstriction/Vasodilation Studies
These assays assess the ability of the antagonists to inhibit the physiological response mediated by ETB receptor activation.
Objective: To determine the functional potency of this compound and BQ-788 in blocking ETB receptor-mediated vascular responses.
Generalized Protocol for Vasoconstriction Assay:
-
Tissue Preparation: Isolated blood vessel rings (e.g., rabbit pulmonary artery) are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Antagonist Pre-incubation: Tissues are pre-incubated with varying concentrations of the antagonist (this compound or BQ-788) or vehicle for a defined period.
-
Agonist Stimulation: A cumulative concentration-response curve to an ETB-selective agonist (e.g., sarafotoxin S6c) is generated.
-
Data Analysis: The antagonist's potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Endothelin Receptor Signaling Pathway
The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Both this compound and BQ-788 act by blocking the binding of endothelin-1 (B181129) (ET-1) to the ETB receptor, thereby inhibiting its downstream signaling cascades.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. Nonpeptide endothelin receptor antagonists. I. Effects on binding and signal transduction on human endothelinA and endothelinB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Ro 46-8443 Selectivity in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the endothelin receptor antagonist Ro 46-8443 with other relevant alternatives, supported by experimental data. It is intended to assist researchers in evaluating the suitability of this compound for their specific models and research questions.
Introduction to this compound
This compound is a non-peptide, competitive antagonist selective for the endothelin B (ETB) receptor.[1][2] Its selectivity for the ETB receptor over the ETA receptor makes it a valuable tool for elucidating the distinct physiological and pathophysiological roles of the ETB receptor. Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects through two main receptor subtypes: ETA and ETB. While ETA receptor activation primarily mediates vasoconstriction and cell proliferation, the functions of the ETB receptor are more diverse, including both vasoconstriction and vasodilation (via nitric oxide and prostacyclin release from endothelial cells), as well as clearance of circulating ET-1. The selective blockade of the ETB receptor by this compound allows for the specific investigation of these pathways.
Comparative Selectivity Profile
The selectivity of this compound for the ETB receptor has been demonstrated in various in vitro models. The following table summarizes the binding affinities of this compound and other commonly used endothelin receptor antagonists.
| Compound | Receptor Target | IC50 / Kd (nM) | Selectivity (ETA/ETB) | Compound Type |
| This compound | ETB Selective | ETB: 34-69 [1] ETA: 6800 [1] | ~100 - 200 fold for ETB [1] | Non-peptide |
| BQ-788 | ETB Selective | ETB: 1.2 ETA: 1300 | ~1083 fold for ETB | Peptide |
| Bosentan | Dual ETA/ETB | ETA: 20-30 ETB: 500-1000 | ~20-50 fold for ETA | Non-peptide |
| A-192621 | ETB Selective | ETB: 0.17 ETA: 9.3 | ~55 fold for ETB | Non-peptide |
Note: IC50 and Kd values can vary depending on the experimental conditions and cell types used.
Experimental Methodologies
The validation of this compound selectivity typically involves radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of the antagonist for the ETA and ETB receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the antagonist in displacing a radiolabeled ligand from the endothelin receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either the human ETA or ETB receptor (e.g., CHO cells) or from tissues known to express a high density of a specific receptor subtype.
-
Radioligand: [125I]-ET-1 is commonly used as the radioligand due to its high affinity for both receptor subtypes.
-
Competition Binding: A fixed concentration of [125I]-ET-1 is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The IC50 value is calculated by fitting the competition binding data to a sigmoidal dose-response curve. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
These assays measure the ability of the antagonist to inhibit the biological response mediated by receptor activation.
Objective: To determine the functional potency of the antagonist in blocking agonist-induced cellular responses.
Example Protocol (Vasoconstriction Assay):
-
Tissue Preparation: Isolated blood vessel rings (e.g., rabbit pulmonary artery) are mounted in organ baths containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Agonist Stimulation: A selective ETB receptor agonist (e.g., sarafotoxin S6c) is added to the organ bath to induce vasoconstriction, which is measured as an increase in isometric tension.
-
Antagonist Inhibition: In separate experiments, the tissue is pre-incubated with increasing concentrations of the antagonist (e.g., this compound) before the addition of the agonist.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50) is determined. The pA2 value, a measure of competitive antagonist potency, can also be calculated from Schild plot analysis.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental logic, the following diagrams are provided.
Caption: Endothelin signaling pathways and points of antagonist intervention.
References
A Comparative Guide to Ro 46-8443 and Bosentan in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ro 46-8443 and bosentan (B193191), two critical tools in cardiovascular research targeting the endothelin (ET) system. The endothelin pathway, particularly the actions of endothelin-1 (B181129) (ET-1) on its ETA and ETB receptors, plays a pivotal role in vasoconstriction, cell proliferation, and fibrosis, making it a key area of investigation for cardiovascular diseases.[1][2] Bosentan, a dual ETA/ETB receptor antagonist, is an established therapy for pulmonary arterial hypertension (PAH).[3][4][5] In contrast, this compound is a selective ETB receptor antagonist, primarily utilized as a research tool to elucidate the specific roles of the ETB receptor. This guide synthesizes preclinical data to offer a comparative overview of their cardiovascular effects and methodologies used in their evaluation.
Mechanism of Action: A Tale of Two Receptors
Endothelin-1 exerts its physiological effects through two main receptor subtypes: ETA and ETB.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent vasoconstriction and cellular proliferation.
-
ETB Receptors: These receptors have a more complex role. They are found on endothelial cells, where their stimulation mediates vasodilation through the release of nitric oxide and prostacyclin, and also facilitates the clearance of circulating ET-1. However, ETB receptors are also present on smooth muscle cells, where they can contribute to vasoconstriction.
Bosentan is a competitive antagonist of both ETA and ETB receptors, making it a dual endothelin receptor antagonist . This dual action is thought to provide a comprehensive blockade of the deleterious effects of ET-1.
This compound is a selective ETB receptor antagonist . Its high selectivity makes it an invaluable tool for isolating and studying the specific physiological and pathophysiological roles of the ETB receptor.
Figure 1: Endothelin Receptor Signaling and Antagonist Targets.
Preclinical Cardiovascular Data
The following tables summarize the key findings from preclinical studies investigating the cardiovascular effects of this compound and bosentan in various animal models.
Table 1: Preclinical Cardiovascular Effects of this compound
| Parameter | Animal Model | Dose/Route | Key Findings | Reference |
| Blood Pressure | Normotensive Rats | i.v. | Decreased blood pressure. | |
| Spontaneously Hypertensive Rats (SHR) | i.v. | Induced a pressor effect. | ||
| DOCA-salt Hypertensive Rats | i.v. | Induced a pressor effect. This effect was prevented by L-NAME, suggesting it's due to the blockade of ETB-mediated nitric oxide release. | ||
| L-NAME Hypertensive Rats | i.v. | Induced a depressor effect. | ||
| Coronary Blood Flow & Diameter | Conscious Dogs | i.c. | After L-NAME administration, had no further effects on coronary blood flow and diameter responses to adenosine. | |
| Pulmonary Microvascular Permeability | Oleic Acid-Induced Lung Injury in Mice | 10 mg/kg | Inhibited neutrophil infiltration by approximately 80%. |
Table 2: Preclinical Cardiovascular Effects of Bosentan
| Parameter | Animal Model | Dose/Route | Key Findings | Reference |
| Blood Pressure | Rats with Chronic Heart Failure | Oral | Significantly decreased mean arterial pressure. This effect had an additive effect with the ACE inhibitor cilazapril. | |
| DOCA-salt Hypertensive Rats | - | Lowered hypertension by less than 20 mmHg. | ||
| Pulmonary Hemodynamics | Animal Models of Pulmonary Hypertension | - | Favorable effects on safety and efficacy. | |
| Intravenous administration in 7 patients with PAH | 50-300 mg i.v. | Acutely lowered both pulmonary and systemic vascular resistance. | ||
| Cardiac Effects | Conscious Dogs with Congestive Heart Failure | 1 and 3 mg/kg | Decreased cardiac pressures and plasma atrial natriuretic peptide levels; increased cardiac output and urinary sodium excretion. | |
| Atherosclerosis | Diabetic ApoE-/- Mice | 100 mg/kg/day per os | In combination with atorvastatin, showed complementary effects on the progression and composition of atherosclerotic lesions. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of typical experimental protocols used in the preclinical evaluation of this compound and bosentan.
Animal Models
-
Hypertension Models:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of mineralocorticoid-induced hypertension, characterized by volume expansion and elevated ET-1 levels.
-
Nω-nitro-L-arginine methyl ester (L-NAME) Hypertensive Rats: A model where hypertension is induced by inhibiting nitric oxide synthase.
-
-
Heart Failure Models:
-
Coronary Artery Ligation in Rats: Induces myocardial infarction, leading to chronic heart failure.
-
Rapid Right Ventricular Pacing in Dogs: Induces congestive heart failure.
-
-
Pulmonary Hypertension Models:
-
Various animal models are used to mimic the pathophysiology of pulmonary arterial hypertension.
-
-
Atherosclerosis Models:
-
Apolipoprotein E-deficient (ApoE-/-) Mice: A genetic model that develops spontaneous atherosclerosis, which can be accelerated with a high-fat diet and induction of diabetes.
-
Drug Administration and Measurements
-
Route of Administration: Compounds are administered intravenously (i.v.), orally (per os), or directly into a specific artery (e.g., intracoronary, i.c.).
-
Hemodynamic Monitoring:
-
Blood Pressure: Measured directly via arterial catheters connected to pressure transducers.
-
Cardiac Output and Pressures: Assessed using techniques like thermodilution catheters.
-
Coronary Blood Flow and Diameter: Measured using Doppler flow probes and sonomicrometry.
-
-
Biochemical Analyses:
-
Plasma concentrations of endothelin-1 and other neurohormones (e.g., atrial natriuretic peptide, aldosterone) are measured using immunoassays.
-
-
Histological and Molecular Analyses:
-
Tissues are examined for pathological changes, such as vascular remodeling and fibrosis.
-
Gene and protein expression of components of the endothelin system and inflammatory markers are analyzed.
-
Figure 2: General Experimental Workflow for Preclinical Evaluation.
Comparative Insights and Conclusion
The preclinical data reveal distinct cardiovascular profiles for this compound and bosentan, stemming from their different receptor targets.
-
This compound , as a selective ETB antagonist, has provided crucial insights into the dual nature of the ETB receptor. Its effects on blood pressure are highly dependent on the underlying pathophysiology of the animal model. In normotensive animals, ETB receptor blockade leads to a decrease in blood pressure, suggesting a predominant vasoconstrictor role for these receptors. However, in models of hypertension like SHR and DOCA-salt rats, this compound elicits a pressor response, highlighting the importance of the vasodilatory and clearance functions of endothelial ETB receptors in these conditions. This makes this compound an essential tool for dissecting the nuanced roles of the ETB receptor in cardiovascular homeostasis and disease.
-
Bosentan , with its dual ETA/ETB antagonism, generally produces a more consistent vasodilatory and blood pressure-lowering effect across various models of cardiovascular disease, including heart failure and pulmonary hypertension. By blocking the potent vasoconstrictor and proliferative effects of ET-1 mediated by both ETA and smooth muscle ETB receptors, bosentan offers a broader therapeutic action. However, the blockade of endothelial ETB receptors can interfere with ET-1 clearance and nitric oxide-mediated vasodilation, which may modulate its overall effect.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Review on bosentan, a dual endothelin receptor antagonist for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of bosentan in the management of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bosentan therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ro 46-8443 Efficacy: A Comparative Analysis with Genetic Models of Endothelin B Receptor Function
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological effects of the selective ETB receptor antagonist, Ro 46-8443, with findings from genetic models of endothelin B (ETB) receptor deficiency. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
This comparison guide delves into the validation of findings obtained with the selective endothelin B (ETB) receptor antagonist, this compound, by cross-referencing with data from genetic models, specifically ETB receptor-deficient rodents. The focus of this analysis is the role of the ETB receptor in the pathophysiology of hypertension, particularly in the context of the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat model.
Comparative Analysis of Blood Pressure Regulation
Pharmacological blockade of the ETB receptor with this compound and genetic deletion of the ETB receptor both point towards a crucial role for this receptor in blood pressure homeostasis, particularly under conditions of high salt intake. The data presented below, though from separate studies, allows for a cross-validation of these findings.
In DOCA-salt hypertensive rats, a model of mineralocorticoid-induced hypertension, both approaches demonstrate that the absence of ETB receptor function exacerbates the hypertensive phenotype. This suggests that the ETB receptor normally functions to mitigate blood pressure increases in this pathological state.
| Intervention | Animal Model | Key Finding | Quantitative Data (Systolic Blood Pressure) |
| Pharmacological Blockade | DOCA-salt hypertensive rats | Acute intravenous administration of an ETB receptor antagonist, similar to this compound, leads to a transient increase in blood pressure. | Increase of 10 to 15 mmHg[1] |
| Genetic Deletion | ETB receptor-deficient (homozygous) rats with DOCA-salt treatment | Genetically deficient rats exhibit a significantly more severe and earlier onset of hypertension compared to wild-type counterparts. | 206.0 ± 4.5 mmHg in ETB-deficient rats vs. 164.3 ± 4.8 mmHg in wild-type rats after 4 weeks[2] |
Experimental Protocols
Induction of DOCA-Salt Hypertension in Rats
This protocol describes a common method for inducing mineralocorticoid-dependent hypertension in rats.
Materials:
-
Male Sprague-Dawley rats (160-180 g)
-
Sodium pentobarbital (B6593769) (for anesthesia)
-
Deoxycorticosterone acetate (DOCA)
-
Corn oil (vehicle for DOCA)
-
1% NaCl drinking solution
-
Standard rat chow
Procedure:
-
Anesthetize rats with sodium pentobarbital (40 mg/kg, intraperitoneally).
-
Perform a right unilateral nephrectomy via a flank incision.
-
Allow a one-week recovery period with free access to standard rat chow and tap water.
-
Following recovery, administer DOCA (15 mg/kg, subcutaneously) suspended in corn oil twice weekly.
-
Replace tap water with a 1% NaCl solution for drinking.
-
Monitor blood pressure weekly. Hypertension typically develops within 2-4 weeks.[1]
Invasive Blood Pressure Measurement in Conscious Rats
This protocol outlines the "gold standard" method for direct and continuous blood pressure monitoring in conscious, unrestrained rats.
Materials:
-
Anesthetized rat (for catheter implantation)
-
Polyethylene (B3416737) catheter (e.g., PE-50) filled with heparinized saline
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments for catheter implantation
Procedure:
-
Catheter Implantation (under anesthesia):
-
Anesthetize the rat (e.g., with urethane (B1682113) or pentobarbital).
-
Surgically expose the carotid or femoral artery.
-
Insert a pre-filled polyethylene catheter into the artery and advance it to the aortic arch (for carotid implantation) or abdominal aorta (for femoral implantation).
-
Secure the catheter in place with surgical sutures.
-
Exteriorize the catheter at the back of the neck.
-
-
Recovery:
-
Allow the rat to recover fully from surgery.
-
-
Blood Pressure Recording (in conscious state):
-
Connect the exteriorized catheter to a pressure transducer.
-
Allow the animal to acclimate in a quiet environment.
-
Record arterial blood pressure continuously using a data acquisition system. This allows for the measurement of systolic, diastolic, and mean arterial pressure, as well as heart rate.[3]
-
Intravenous Administration of this compound in Rats
This protocol provides a general guideline for the intravenous delivery of this compound for acute hemodynamic studies.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or a specific formulation as per manufacturer's instructions)
-
Infusion pump
-
Intravenous catheter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution to the desired final concentration for infusion with an appropriate vehicle.
-
Implant an intravenous catheter into a suitable vein (e.g., jugular or femoral vein) of the anesthetized or conscious rat.
-
Connect the catheter to an infusion pump.
-
Administer this compound as a bolus injection followed by a continuous infusion, or as a continuous infusion alone, at the desired dose. Doses used in previous studies have been in the range of 1 to 10 mg/kg.[4]
-
Monitor blood pressure and other hemodynamic parameters continuously before, during, and after administration.
Visualizing the Molecular and Experimental Landscape
To better understand the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: ETB Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
References
A Comparative Efficacy Analysis of Ro 46-8443 and A-192621: Selective Endothelin B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two selective, non-peptide endothelin B (ETB) receptor antagonists: Ro 46-8443 and A-192621. The information presented is collated from preclinical studies to assist researchers in evaluating these compounds for their experimental needs.
Introduction to this compound and A-192621
This compound and A-192621 are small molecule antagonists that selectively target the endothelin B (ETB) receptor. The endothelin system, comprising endothelin peptides (ET-1, -2, and -3) and their receptors (ETA and ETB), plays a crucial role in vasoconstriction, cell proliferation, and inflammation.[1][2] While ETA receptor activation is primarily associated with vasoconstriction, the ETB receptor has more diverse functions.[1] Endothelial ETB receptors mediate vasodilation through the release of nitric oxide and prostacyclin and are involved in the clearance of circulating ET-1.[1][3] Conversely, ETB receptors on smooth muscle cells can mediate vasoconstriction. The selective blockade of ETB receptors by compounds like this compound and A-192621 allows for the elucidation of the specific roles of this receptor subtype in various physiological and pathological processes.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and A-192621, highlighting their binding affinities, in vitro potency, and in vivo effects.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | This compound | A-192621 | Reference(s) |
| ETB Receptor Affinity | |||
| IC50 | 34-69 nM | 4.5 nM | |
| Ki | Not Reported | 8.8 nM | |
| ETA Receptor Affinity | |||
| IC50 | 6800 nM | 4280 nM | |
| Ki | Not Reported | 5600 nM | |
| Selectivity (ETB vs. ETA) | At least 100-fold | 636-fold | |
| Functional Antagonism | |||
| pA2 (Rabbit Pulmonary Artery) | Not Reported | 8.4 | |
| pA2 (Rat Aorta) | Not Reported | 5.2 |
Table 2: In Vivo Efficacy in Animal Models
| Experimental Model | Species | Compound | Dose | Key Findings | Reference(s) |
| DOCA-Salt Hypertensive Rats | Rat | A-192621 | 30 mg/kg/day (oral) | Did not affect the development of hypertension. Exaggerated vascular changes and worsened renal dysfunction. | |
| Rat | A-192621 | 10 mg/kg/day (in food) | Increased systolic arterial pressure compared to untreated DOCA-salt rats. | ||
| Rat | This compound | Not specified | Similar hypertensive effects to A-192621 were observed. | ||
| Normotensive Rats | Rat | This compound | Not specified | Caused a reduction in blood pressure in anesthetized normotensive rats. | |
| Oleic Acid-Induced Acute Lung Injury | Mouse | This compound | 10 mg/kg (i.v.) | Reduced oleic acid-induced lung plasma extravasation by 58%. | |
| Mouse | A-192621 | 30 mg/kg (i.v.) | Reduced oleic acid-induced lung plasma extravasation by 79%. |
Experimental Protocols
Endothelin Receptor Binding Assay
A common method to determine the binding affinity of compounds to endothelin receptors involves a competitive radioligand binding assay.
-
Cell Culture and Membrane Preparation: A cell line expressing the target receptor (e.g., A10 cells for ET-1 receptors) is cultured. The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Binding Assay: The assay is typically performed in a 96-well microtiter plate.
-
A constant concentration of a radiolabeled endothelin peptide (e.g., [¹²⁵I]Tyr¹³-ET-1) is added to each well.
-
Increasing concentrations of the unlabeled competitor compound (this compound or A-192621) are added to displace the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the bound ligand on the filter is then measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Experimental workflow for endothelin receptor binding assay.
In Vivo Blood Pressure Measurement in Rats
Invasive blood pressure measurement is considered the gold standard for accuracy in rodent models.
-
Animal Preparation: The rat is anesthetized, and its body temperature is maintained. A tracheostomy may be performed to ensure a clear airway.
-
Catheter Implantation: A catheter filled with heparinized saline is surgically implanted into an artery, commonly the carotid or femoral artery. The catheter is connected to a pressure transducer.
-
Drug Administration: The test compound (this compound or A-192621) can be administered intravenously or orally, depending on the study design.
-
Data Acquisition: The pressure transducer converts the arterial pressure wave into an electrical signal, which is recorded by a data acquisition system. This allows for continuous monitoring of systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Data Analysis: The changes in blood pressure from baseline after drug administration are calculated and statistically analyzed.
Signaling Pathways
Endothelin B receptors are G protein-coupled receptors (GPCRs). Upon activation by endothelin peptides, they can trigger multiple intracellular signaling cascades. The blockade of these receptors by antagonists like this compound and A-192621 prevents the initiation of these downstream events.
Simplified signaling pathway of the ETB receptor and its antagonism.
Discussion and Conclusion
Both this compound and A-192621 are potent and selective antagonists of the ETB receptor. Based on the available in vitro data, A-192621 exhibits a higher binding affinity and greater selectivity for the ETB receptor over the ETA receptor compared to this compound.
In vivo studies reveal complex and model-dependent effects. In the DOCA-salt model of hypertension, both compounds appear to exacerbate the condition, suggesting a protective role for the ETB receptor in this specific pathology, likely through its vasodilatory and clearance functions. Conversely, in a model of acute lung injury, both antagonists demonstrated protective effects, with A-192621 appearing more potent, although administered at a higher dose. The observation that this compound can lower blood pressure in normotensive animals suggests that the ETB receptor-mediated vasoconstriction can be a dominant effect under certain physiological conditions.
The choice between this compound and A-192621 for research purposes will depend on the specific experimental question. A-192621 offers higher selectivity, which may be advantageous for studies requiring precise targeting of the ETB receptor. However, the differing in vivo effects underscore the importance of careful dose selection and consideration of the animal model being used. This guide provides a foundation for researchers to make informed decisions when selecting an ETB receptor antagonist for their studies.
References
Confirming the Specificity of Ro 46-8443: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, establishing the specificity of a chemical probe is paramount. This guide provides a comparative analysis of Ro 46-8443, a potent and selective antagonist of the endothelin B (ETB) receptor, against a panel of control compounds. By presenting key experimental data and detailed protocols, this document serves as a practical resource for scientists seeking to verify the specific action of this compound in their experimental systems.
This compound is a non-peptide antagonist that exhibits high selectivity for the ETB receptor over the ETA receptor subtype.[1][2] This specificity is crucial for elucidating the distinct physiological and pathophysiological roles of the ETB receptor. To rigorously confirm this selectivity, it is essential to compare its activity with that of well-characterized control compounds, including selective ETA antagonists, dual ETA/ETB antagonists, and selective ETB agonists.
Comparative Analysis of Receptor Binding Affinity
The cornerstone of demonstrating the specificity of this compound lies in quantitative receptor binding assays. These assays measure the affinity of a compound for its target receptor, typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The data presented below, compiled from various in vitro studies, unequivocally demonstrates the high selectivity of this compound for the ETB receptor.
| Compound | Primary Target(s) | ETB Receptor Affinity (IC50/Ki) | ETA Receptor Affinity (IC50/Ki) | Selectivity (ETB vs. ETA) |
| This compound | ETB Antagonist | ~34-69 nM (IC50) [3] | ~6800 nM (IC50) [3] | ~100-2000 fold for ETB [1] |
| BQ-123 | ETA Antagonist | ~1500 nM (Ki) | ~1.4-7.3 nM (Ki/IC50) | High for ETA |
| A-127722 | ETA Antagonist | ~139 nM (Ki) | ~0.069 nM (Ki) | ~2000 fold for ETA |
| Bosentan | Dual ETA/ETB Antagonist | ~95 nM (Ki) | ~4.7 nM (Ki) | Non-selective |
| Sarafotoxin S6c | ETB Agonist | ~0.29 nM (Ki) | ~28000 nM (Ki) | High for ETB |
Functional Assays: From Binding to Biological Effect
While binding assays are fundamental, functional assays are critical to confirm that receptor occupancy translates into a biological response. These experiments typically involve measuring a physiological outcome, such as vasoconstriction or intracellular signaling events, in response to receptor activation and its blockade by an antagonist.
Vasoconstriction in Isolated Rat Aorta
A classic functional assay to differentiate ETA and ETB receptor activity is the measurement of isometric contraction in isolated arterial rings. Endothelin-1 (ET-1), a potent vasoconstrictor, acts on both ETA and ETB receptors on vascular smooth muscle cells to induce contraction.
| Experimental Condition | Expected Outcome with this compound | Rationale |
| ET-1 Induced Contraction | No significant inhibition | ET-1 mediated vasoconstriction in the aorta is predominantly mediated by the ETA receptor. As a selective ETB antagonist, this compound is not expected to block this effect. |
| Sarafotoxin S6c Induced Contraction | Potent inhibition | Sarafotoxin S6c is a selective ETB agonist. This compound should effectively block the vasoconstriction induced by this compound, demonstrating its specific ETB antagonism. |
Inhibition of Arachidonic Acid Release
Activation of endothelin receptors can lead to the release of arachidonic acid, a key second messenger. This can be quantified by pre-loading cells with radiolabeled arachidonic acid and measuring its release upon agonist stimulation.
| Experimental Condition | Expected Outcome with this compound | Rationale |
| ET-1 Induced Arachidonic Acid Release | Partial or no inhibition | The contribution of ETA and ETB receptors to this signaling pathway can be cell-type dependent. |
| Sarafotoxin S6c Induced Arachidonic Acid Release | Potent inhibition | As a selective ETB agonist, Sarafotoxin S6c-induced arachidonic acid release should be specifically blocked by this compound. |
Experimental Protocols
To facilitate the replication and verification of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay in CHO Cells Expressing Human Endothelin Receptors
Objective: To determine the binding affinity (IC50/Ki) of this compound and control compounds for ETA and ETB receptors.
Materials:
-
CHO cell membranes expressing either human ETA or ETB receptors.
-
[¹²⁵I]-ET-1 (radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.
-
Test compounds: this compound, BQ-123, A-127722, Bosentan, Sarafotoxin S6c.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled ET-1 (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [¹²⁵I]-ET-1 (final concentration ~25 pM) to all wells.
-
Add 100 µL of the cell membrane preparation (containing 5-10 µg of protein) to all wells.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC50 values. Convert IC50 to Ki using the Cheng-Prusoff equation.
Functional Vasoconstriction Assay in Isolated Rat Aortic Rings
Objective: To assess the functional antagonism of this compound on ETB receptor-mediated vasoconstriction.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).
-
ET-1 and Sarafotoxin S6c.
-
This compound and control antagonists.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.
-
Induce a reference contraction with 60 mM KCl.
-
After washing and returning to baseline, incubate the rings with this compound or a control antagonist (or vehicle) for 30 minutes.
-
Generate a cumulative concentration-response curve to either ET-1 or Sarafotoxin S6c.
-
Record the isometric contractions and analyze the data to determine the potency of the agonists in the presence and absence of the antagonists. A Schild analysis can be performed to determine the pA₂ value for competitive antagonists.
Visualizing the Experimental Approach and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for confirming this compound specificity.
Caption: Endothelin receptor signaling pathway in vasoconstriction.
References
- 1. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of ETB receptors in normotensive and hypertensive rats as revealed by the non-peptide selective ETB receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Endothelin Receptor Antagonists: Ro 46-8443 and L-753,037
This guide provides a detailed comparison of two prominent endothelin (ET) receptor antagonists, Ro 46-8443 and L-753,037, for researchers, scientists, and professionals in drug development. The endothelin system, comprising endothelins and their receptors (ETA and ETB), plays a crucial role in vasoconstriction and cell proliferation, making its antagonists valuable research tools and potential therapeutics for various cardiovascular diseases.[1][2]
Overview of this compound and L-753,037
This compound is distinguished as the first non-peptide antagonist highly selective for the endothelin B (ETB) receptor.[3][4] Its selectivity allows for the specific investigation of the physiological and pathological roles of the ETB receptor.[3]
L-753,037 , also known as J-104132, is a potent non-peptide antagonist that targets both ETA and ETB receptors, making it a dual antagonist. Its activity on both receptor subtypes allows for the broad inhibition of the endothelin system.
Quantitative Data Comparison
The following table summarizes the binding affinities of this compound and L-753,037 for the ETA and ETB receptors.
| Compound | Target Receptor(s) | Binding Affinity (IC50/Ki) | Selectivity |
| This compound | ETB | IC50: 34-69 nM (ETB) | Up to 2000-fold for ETB over ETA |
| ETA | IC50: 6800 nM (ETA) | ||
| L-753,037 (J-104132) | ETA and ETB | Ki: 0.034 nM (human ETA) | Dual antagonist |
| Ki: 0.104 nM (human ETB) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Radioligand Binding Assay
Radioligand binding assays are fundamental in determining the affinity of antagonists for their receptors.
Objective: To determine the binding affinity (IC50 or Ki) of this compound and L-753,037 for ETA and ETB receptors.
General Protocol Outline:
-
Membrane Preparation:
-
Tissues or cells expressing the target endothelin receptors (e.g., human vascular smooth muscle cells for ETA, or cells engineered to express specific receptor subtypes) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled endothelin ligand (e.g., [125I]ET-1) and varying concentrations of the unlabeled antagonist (this compound or L-753,037).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
Functional assays assess the ability of an antagonist to inhibit the biological response induced by an agonist.
Example: Vasoconstriction Assay
Objective: To evaluate the functional antagonism of this compound and L-753,037 on endothelin-induced vasoconstriction.
Protocol Outline:
-
Tissue Preparation:
-
Isolated blood vessel rings (e.g., human pulmonary or radial arteries) are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Isometric Force Measurement:
-
The arterial rings are connected to isometric force transducers to measure changes in tension (contraction and relaxation).
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to endothelin-1 (B181129) (ET-1) is established to determine the baseline contractile response.
-
The tissues are then incubated with different concentrations of the antagonist (this compound or L-753,037) for a specific period.
-
A second concentration-response curve to ET-1 is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The rightward shift in the ET-1 concentration-response curve in the presence of the antagonist indicates competitive antagonism.
-
The pKB value, a measure of the antagonist's potency, can be calculated from the Schild plot analysis.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating receptor antagonists.
Caption: Endothelin-1 signaling pathway via ETA and ETB receptors.
Caption: Workflow for evaluating endothelin receptor antagonists.
Conclusion
This compound and L-753,037 represent two distinct classes of endothelin receptor antagonists. This compound, with its high selectivity for the ETB receptor, is an invaluable tool for dissecting the specific functions of this receptor subtype. In contrast, L-753,037, as a potent dual ETA/ETB antagonist, provides a means for comprehensive blockade of the endothelin system. The choice between these antagonists will depend on the specific research question, with this compound being ideal for studying ETB-mediated effects and L-753,037 for investigating the consequences of broad endothelin system inhibition. The provided data and protocols offer a foundation for the rational selection and application of these compounds in experimental settings.
References
- 1. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
The Non-Peptide Advantage: Ro 46-8443 Demonstrates Superiority Over Peptide Antagonists for ETB Receptor Blockade
For researchers and drug development professionals in the field of endothelin (ET) receptor modulation, the quest for potent, selective, and pharmacokinetically favorable antagonists is paramount. A critical evaluation of the non-peptide ETB receptor antagonist, Ro 46-8443, in comparison to its peptide-based counterparts, BQ-788 and RES-701-1, reveals significant advantages in favor of the former, particularly in terms of potential for oral administration and improved pharmacokinetic profiles.
This guide provides a comprehensive comparison of this compound with the peptide antagonists BQ-788 and RES-701-1, supported by experimental data. The evidence underscores the key benefits of this compound as a research tool and a potential therapeutic agent.
At a Glance: Key Performance Metrics
A summary of the in vitro binding affinities and functional potencies of this compound, BQ-788, and RES-701-1 highlights their selectivity for the ETB receptor.
| Compound | Type | Target Receptor | IC50 (nM) vs. ETB | IC50 (nM) vs. ETA | Selectivity (ETA/ETB) |
| This compound | Non-peptide | ETB | 34 - 69 | 6800 | ~100 - 2000-fold |
| BQ-788 | Peptide | ETB | 1.2 | 1300 | ~1083-fold |
| RES-701-1 | Peptide | ETB | 10 | - | Selective for ETB |
Delving into the Data: A Clear Advantage for Non-Peptide Structure
In contrast, non-peptide antagonists like this compound are designed to overcome this limitation, paving the way for oral formulations. This simplifies administration, improves patient compliance, and reduces the healthcare costs associated with intravenous or subcutaneous injections that are often necessary for peptide drugs.
While direct comparative in vivo studies on potency and duration of action are not extensively documented in single publications, the available data suggests that both this compound and BQ-788 exhibit potent and selective ETB receptor blockade in animal models. For instance, studies have shown that both compounds can effectively block ETB receptor-mediated responses in rats. However, the route of administration in these preclinical studies is often intravenous for the peptide antagonists, reinforcing the pharmacokinetic limitations of this class of molecules.
Understanding the Mechanism: The Endothelin Signaling Pathway
The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (ET-1) exerts its effects by binding to two main receptor subtypes: ETA and ETB. The diagram below illustrates the signaling pathway and the points of intervention for ETB receptor antagonists.
Figure 1. Simplified signaling pathway of the endothelin system and the inhibitory action of ETB receptor antagonists.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in the comparison of this compound and peptide antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (IC50 and Ki values) of the antagonists for ETB and ETA receptors.
Protocol for this compound:
-
Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human ETB or ETA receptor.
-
Binding Reaction: Membranes were incubated with the radioligand [¹²⁵I]-ET-1 in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors).
-
Competition Assay: Increasing concentrations of this compound were added to the reaction mixture to compete with the radioligand for receptor binding.
-
Incubation: The reaction was incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Quantification: The radioactivity retained on the filters was measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was calculated using the Cheng-Prusoff equation.
Protocol for BQ-788 and RES-701-1: The protocol is similar to that for this compound, with the following potential modifications:
-
Cell Lines: Different cell lines endogenously or recombinantly expressing ETB and ETA receptors might be used (e.g., human Girardi heart cells for ETB and SK-N-MC neuroblastoma cells for ETA for BQ-788).
-
Peptide Handling: Special care is taken to prevent degradation of the peptide antagonists, such as the inclusion of specific protease inhibitors in the buffers.
Functional Assays (e.g., Vasoconstriction Assay)
Objective: To assess the functional potency of the antagonists in inhibiting ETB receptor-mediated physiological responses.
Protocol:
-
Tissue Preparation: Isolated arterial rings (e.g., from rabbit pulmonary artery) were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) and gassed with 95% O₂/5% CO₂ at 37°C.
-
Equilibration: The tissues were allowed to equilibrate under a resting tension.
-
Agonist-Induced Contraction: A cumulative concentration-response curve was generated for an ETB-selective agonist (e.g., sarafotoxin S6c) to induce vasoconstriction.
-
Antagonist Incubation: The tissues were pre-incubated with various concentrations of the antagonist (this compound, BQ-788, or RES-701-1) for a specific period.
-
Shift in Concentration-Response Curve: The concentration-response curve for the agonist was repeated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is expressed as the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Conclusion: A Clear Path Forward for Oral ETB Receptor Antagonism
Safety Operating Guide
Proper Disposal Procedures for Ro 46-8443
For research use only. Not for human consumption.
This document provides essential safety and logistical information for the proper disposal of Ro 46-8443, a non-peptide endothelin ETB receptor selective antagonist.[1][2] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure safety and compliance with regulations.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is crucial for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C31H35N3O8S | [3] |
| Molecular Weight | 609.69 g/mol | [3] |
| CAS Number | 175556-12-4 | [3] |
| Solubility | DMSO: 55 mg/mL (90.21 mM) | |
| Storage | Store at -80°C for up to 6 months or at -20°C for up to 1 month. |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood. For operations that may generate dust, a respirator may be necessary.
Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. All waste containing this compound must be treated as hazardous chemical waste.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all waste containing this compound, including unused solid compound, solutions, and contaminated materials (e.g., pipette tips, vials), in a designated and compatible hazardous waste container.
-
The container must be in good condition, leak-proof, and have a secure screw cap.
-
Do not mix with incompatible wastes. For example, store acidic and basic waste streams separately.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include the full chemical name ("this compound"), concentration, and the date accumulation started. Do not use abbreviations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Utilize secondary containment to prevent spills.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound).
-
The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal).
-
-
Requesting Pickup:
-
Once the waste container is full, or if it has been in storage for an extended period (e.g., up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Spill and Emergency Procedures
-
Minor Spills: In case of a small spill, absorb the material with an inert absorbent material. Collect the contaminated absorbent and dispose of it as hazardous waste. Clean the spill area thoroughly.
-
Major Spills: In the event of a significant spill, evacuate the area and notify your institution's EHS or emergency response team immediately.
Waste Minimization
To reduce the amount of hazardous waste generated, consider the following practices:
-
Purchase only the quantity of this compound required for your experiments.
-
Maintain an accurate chemical inventory to avoid ordering duplicates.
-
Where possible, modify experimental procedures to use smaller quantities of the compound.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific hazardous waste management policies and procedures, and the relevant local, state, and federal regulations.
References
Essential Safety and Handling Protocols for Ro 46-8443
For researchers, scientists, and drug development professionals handling Ro 46-8443, a selective non-peptide endothelin ETB receptor antagonist, stringent adherence to safety protocols is paramount to ensure personal safety and maintain experimental integrity.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use impervious gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat is required. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability and safety of this compound.
| Aspect | Procedure |
| Handling | Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] |
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Spill and Disposal Procedures
In the event of a spill or for routine disposal, follow these guidelines to minimize environmental contamination and ensure safety.
| Procedure | Steps |
| Spill Cleanup | Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contain the spill and collect the material. Avoid generating dust. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Endothelin Receptor | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. In vitro characterisation of this compound, the first non-peptide antagonist selective for the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
